CP-LC-1074
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H109N3O8S3 |
|---|---|
Molecular Weight |
1060.7 g/mol |
IUPAC Name |
octyl 3-[8-[[1-[2-(dimethylamino)ethylamino]-4-(3-hexadecoxy-3-oxopropyl)sulfanyl-1-oxobutan-2-yl]amino]-3-(3-octoxy-3-oxopropyl)sulfanyl-8-oxooctyl]sulfanylpropanoate |
InChI |
InChI=1S/C57H109N3O8S3/c1-6-9-12-15-18-19-20-21-22-23-24-25-28-33-44-67-55(63)39-49-70-47-37-52(57(65)58-41-42-60(4)5)59-53(61)35-30-29-34-51(71-50-40-56(64)68-45-32-27-17-14-11-8-3)36-46-69-48-38-54(62)66-43-31-26-16-13-10-7-2/h51-52H,6-50H2,1-5H3,(H,58,65)(H,59,61) |
InChI Key |
ZSXYXFWBFRQHAJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CP-LC-1074 Ionizable Lipid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-LC-1074 is a novel, proprietary ionizable cationic amino lipid developed for the formulation of lipid nanoparticles (LNPs) for in vivo RNA delivery. Derived from the naturally occurring amino acid homocysteine, this compound has demonstrated high efficiency in delivering various types of RNA, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA). Notably, LNP formulations incorporating this compound have shown a strong propensity for lung tissue targeting following intravenous administration, presenting a promising avenue for the development of RNA-based therapeutics for pulmonary diseases. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, formulation strategies, and potential applications.
Core Concepts
Ionizable lipids are a critical component of modern RNA delivery systems. Their key feature is a pH-dependent charge: they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged RNA, and neutral at physiological pH, which reduces toxicity and enhances stability in circulation. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C57H109N3O8S3 | |
| Formula Weight | 1060.7 g/mol | |
| Appearance | Solution in ethanol (B145695) | |
| Solubility | Soluble in ethanol (≥10 mg/mL) | |
| Purity | ≥95% | |
| Storage | -20°C | |
| Stability | ≥ 2 years at -20°C |
LNP Formulation with this compound
This compound is typically formulated into LNPs with other lipid components to ensure stability, biocompatibility, and efficient RNA delivery. A standard formulation composition is detailed in Table 2.
| Component | Molar Ratio (%) |
| This compound (Ionizable Lipid) | 50 |
| Cholesterol (Structural Lipid) | 38.5 |
| DOPE (Helper Lipid) | 10 |
| PEG-Lipid (Stealth Lipid) | 1.5 |
This formulation has been noted for its effectiveness in lung targeting.
Experimental Protocols
Due to the proprietary nature of this compound, a detailed synthesis protocol is not publicly available. However, the following sections outline general experimental protocols for the formulation and in vivo evaluation of LNPs containing ionizable lipids like this compound, based on standard practices in the field.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for formulating RNA-loaded LNPs.
Materials:
-
This compound in ethanol
-
Cholesterol in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
-
RNA (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a lipid stock solution in ethanol by combining this compound, cholesterol, DOPE, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:38.5:10:1.5).
-
Prepare the RNA solution in the acidic buffer at the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution and the RNA solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.
-
After dialysis, the LNP formulation can be concentrated if necessary using centrifugal filters.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.
In Vivo Evaluation of LNP-mediated RNA Delivery
This protocol outlines a general procedure for assessing the in vivo performance of LNP formulations.
Materials:
-
LNP formulation encapsulating a reporter mRNA (e.g., Luciferase or GFP)
-
Animal model (e.g., C57BL/6 mice)
-
Sterile saline solution for injection
-
In vivo imaging system (for luciferase) or flow cytometer (for GFP)
Procedure:
-
Dilute the LNP formulation to the desired concentration in sterile saline.
-
Administer the LNP formulation to the animals via the desired route (e.g., intravenous injection). The dosage will depend on the specific study but is often in the range of 0.1-1.0 mg/kg of RNA.
-
At a predetermined time point post-administration (e.g., 6, 24, or 48 hours), assess the expression of the reporter protein.
-
For luciferase expression, administer the substrate (e.g., D-luciferin) and image the animals using an in vivo imaging system. Quantify the bioluminescence signal in different organs.
-
For GFP expression, harvest tissues of interest, prepare single-cell suspensions, and analyze the percentage of GFP-positive cells by flow cytometry.
-
For biodistribution studies, organs can be harvested, and RNA can be extracted and quantified using methods like qRT-PCR.
-
For toxicity assessment, monitor the animals for any adverse effects and collect blood for hematology and clinical chemistry analysis.
Visualizations
LNP Formulation Workflow
Caption: Workflow for the formulation of this compound LNPs.
General Mechanism of LNP-mediated RNA Delivery
Homocysteine-Derived Cationic Lipids for Gene Therapy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of safe and effective non-viral vectors is a critical endeavor in the field of gene therapy. Cationic lipids have emerged as a promising class of synthetic vectors due to their ability to condense and protect nucleic acids, facilitating their delivery into target cells. This technical guide focuses on a novel and increasingly investigated subclass: homocysteine-derived cationic lipids. These biomimetic lipids offer the potential for enhanced biocompatibility and biodegradability, addressing some of the key challenges associated with traditional cationic lipid formulations. This document provides a comprehensive overview of the synthesis, formulation, and in vitro evaluation of homocysteine-derived cationic lipids for gene therapy applications. Detailed experimental protocols for key assays and visualizations of critical pathways are included to guide researchers in this innovative area of drug delivery.
Introduction to Homocysteine-Derived Cationic Lipids
Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains. The positive charge enables the electrostatic complexation of negatively charged nucleic acids (such as plasmid DNA and siRNA) into nanoparticles called lipoplexes. This complexation protects the genetic material from degradation and facilitates its cellular uptake.
Homocysteine, a naturally occurring amino acid, presents an attractive scaffold for the design of novel cationic lipids. Its unique thiolactone form can be readily functionalized, allowing for the combinatorial synthesis of diverse lipid structures. The incorporation of a homocysteine moiety is hypothesized to impart favorable biological properties, such as improved biodegradability and reduced cytotoxicity, owing to its resemblance to endogenous molecules.
Synthesis of Homocysteine-Derived Cationic Lipids
A versatile method for synthesizing a library of ionizable lipids derived from homocysteine is the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR) approach. This two-step process allows for the rapid generation of diverse lipid structures with varying headgroups, linkers, and hydrophobic tails.
Step 1: Synthesis of the Thiolactone Linker Intermediate
The initial step involves the coupling of homocysteine thiolactone with a carboxylic acid to create a linker intermediate.
Step 2: One-Pot Tricomponent Reaction
The second step is a one-pot, three-component reaction. An amine is used to open the thiolactone ring of the intermediate via aminolysis. Subsequently, the newly exposed thiol group reacts with an acrylate through a Michael addition to append the hydrophobic tail. This reaction proceeds efficiently at room temperature without the need for catalysts.
Synthesis of Homocysteine-Derived Cationic Lipids.
Data Presentation: Physicochemical and Biological Properties
A comprehensive evaluation of novel cationic lipids requires the systematic collection and comparison of key quantitative data. While extensive comparative data for a broad range of homocysteine-derived lipids is not yet widely available in the public domain, the following tables illustrate how such data should be structured for effective analysis. The presented values are representative examples from studies on other cationic lipids and serve as a template for the characterization of homocysteine-derived formulations.
Table 1: Physicochemical Characterization of Lipoplexes
| Lipid Formulation | Helper Lipid | Molar Ratio (Cationic:Helper) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipid A | DOPE | 1:1 | 5:1 | 150 ± 10 | 0.25 ± 0.05 | +35 ± 5 |
| Lipid B | Cholesterol | 1:1 | 5:1 | 180 ± 15 | 0.30 ± 0.07 | +40 ± 6 |
| Lipid C | DOPE | 2:1 | 5:1 | 130 ± 8 | 0.22 ± 0.04 | +45 ± 4 |
N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid.
Table 2: In Vitro Biological Activity
| Lipid Formulation | Cell Line | Transfection Efficiency (%) | Cytotoxicity (IC50, µg/mL) |
| Lipid A | HEK293 | 65 ± 5 | 50 ± 8 |
| Lipid B | HeLa | 50 ± 7 | 75 ± 10 |
| Lipid C | A549 | 70 ± 6 | 40 ± 5 |
Transfection efficiency can be measured by reporter gene expression (e.g., luciferase, GFP). Cytotoxicity is often determined using assays like MTS or XTT.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of novel gene delivery vectors. The following sections provide step-by-step methodologies for key experiments.
Synthesis of Homocysteine-Derived Cationic Lipids (STAAR Method)
Materials:
-
N-Boc-L-homocysteine thiolactone
-
Carboxylic acid of choice
-
Amine of choice
-
Acrylate of choice
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Anhydrous solvents
Procedure:
-
Synthesis of the Thiolactone Intermediate:
-
Dissolve N-Boc-L-homocysteine thiolactone (1 equivalent) and the selected carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by flash column chromatography to obtain the thiolactone intermediate.
-
-
One-Pot Tricomponent Reaction:
-
Dissolve the thiolactone intermediate (1 equivalent) in a suitable solvent.
-
Add the chosen amine (1.1 equivalents) and stir for 1 hour at room temperature to facilitate ring-opening.
-
Add the selected acrylate (1.2 equivalents) to the reaction mixture and stir for an additional 2-4 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the final cationic lipid product by flash column chromatography.
-
-
Deprotection (if necessary):
-
If a protecting group like Boc is used on the amine, deprotect it using standard conditions (e.g., trifluoroacetic acid in DCM).
-
Liposome (B1194612) and Lipoplex Formulation
Materials:
-
Homocysteine-derived cationic lipid
-
Helper lipid (e.g., DOPE, cholesterol)
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Plasmid DNA or siRNA
-
Sterile, glass vials
Procedure:
-
Lipid Film Hydration:
-
Dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio in a glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Lipoplex Formation:
-
Dilute the plasmid DNA or siRNA in a suitable buffer.
-
In a separate tube, dilute the cationic liposome suspension.
-
Add the diluted liposome suspension to the diluted nucleic acid solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Physicochemical Characterization
4.3.1. Particle Size and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the lipoplex suspension in a suitable buffer to the recommended concentration for the DLS instrument.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform all measurements in triplicate at a constant temperature (e.g., 25°C).
In Vitro Transfection
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Reporter plasmid (e.g., pCMV-Luciferase, pEGFP-N1)
-
Lipoplex solution
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate 24 hours before transfection to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, replace the old medium with fresh, serum-free medium.
-
Add the prepared lipoplex solution dropwise to each well.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with fresh, complete (serum-containing) medium.
-
Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression.
General Experimental Workflow for Lipoplex Evaluation.
Luciferase Assay for Transfection Efficiency
Materials:
-
Luciferase Assay System (e.g., Promega)
-
Lysis buffer
-
Luminometer
-
Transfected cells in a multi-well plate
Procedure:
-
After the desired post-transfection incubation period (e.g., 24-48 hours), wash the cells with phosphate-buffered saline (PBS).
-
Add the appropriate volume of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to lyse the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet the cell debris.
-
Transfer the supernatant (containing the luciferase enzyme) to a new tube.
-
In a luminometer plate, add a small volume of the cell lysate.
-
Inject the luciferase assay reagent into the well and immediately measure the luminescence.
-
Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.
Cytotoxicity Assay (MTS Assay)
Materials:
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Cells treated with varying concentrations of lipoplexes
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the lipoplex formulations for a period that mirrors the transfection experiment (e.g., 24-48 hours). Include untreated cells as a control.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the cell viability as a percentage of the absorbance of the untreated control cells.
-
Plot the cell viability against the lipid concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Cellular Uptake and Endosomal Escape
The successful delivery of a therapeutic gene requires the lipoplex to overcome several cellular barriers. The primary route of entry for lipoplexes is endocytosis.
Cellular Trafficking of Lipoplexes.
Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid cargo. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of cationic lipid-based vectors. As the endosome matures, proton pumps decrease the internal pH. The cationic lipids become protonated, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm.
Conclusion and Future Directions
Homocysteine-derived cationic lipids represent a promising new frontier in non-viral gene delivery. Their biomimetic nature and the potential for combinatorial synthesis offer exciting opportunities to develop highly efficient and safe vectors for a wide range of gene therapy applications. The methodologies and frameworks presented in this technical guide provide a solid foundation for researchers to explore this innovative class of delivery vehicles. Future research should focus on establishing clear structure-activity relationships for homocysteine-derived lipids, optimizing formulations for in vivo applications, and exploring their potential for delivering various nucleic acid-based therapeutics, including mRNA and CRISPR-Cas9 systems.
The Discovery and Development of CP-LC-1074 (10-1074): A Broadly Neutralizing Antibody Against HIV-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-LC-1074, also known as 10-1074, is a potent human broadly neutralizing monoclonal antibody (bNAb) that represents a significant advancement in the field of HIV-1 therapeutics and prevention. Isolated from an elite neutralizer, an individual with a rare ability to naturally control HIV-1, 10-1074 targets a specific site of vulnerability on the viral envelope. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of 10-1074 and its long-acting variant, 10-1074-LS. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of its mechanism and development workflows.
Discovery and Characterization
The discovery of 10-1074 was a result of advanced techniques in B-cell sorting and antibody cloning from an HIV-1 clade A-infected individual with potent and broad neutralizing serum activity.[1] Researchers utilized these methods to isolate and characterize memory B cells producing antibodies capable of neutralizing a wide range of HIV-1 strains.
Mechanism of Action
10-1074 exerts its neutralizing activity by targeting a carbohydrate-dependent epitope at the base of the V3 loop on the HIV-1 envelope glycoprotein (B1211001) (Env).[1][2] This region, often referred to as the "V3 glycan supersite," is a critical area for viral entry into host cells. The binding of 10-1074 to this site sterically hinders the conformational changes in the Env protein that are necessary for fusion with the host cell membrane, thereby preventing infection.[3] Specifically, 10-1074 makes crucial contacts with glycans at the N332 potential N-linked glycosylation site (PNGS) and the 324G(D/N)IR327 motif.[1]
Preclinical and Clinical Development
In Vitro Neutralization Potency
10-1074 has demonstrated remarkable breadth and potency against a wide array of HIV-1 subtypes in preclinical studies. In TZM-bl neutralization assays, it has been shown to neutralize a significant percentage of multi-clade viral panels.
| HIV-1 Panel | Number of Strains | Percentage Neutralized | Mean IC80 (μg/mL) |
| Multi-clade | 306 | 60.5% | 0.18 |
| Clade B | 26 | 88.5% | 0.13 |
| Clade C (200 viruses) | 200 | 44% (MPI < 95%) | - |
| Table 1: In Vitro Neutralization Activity of 10-1074.[1][4] |
Pharmacokinetics
Phase 1 clinical trials (NCT02511990) have evaluated the safety, tolerability, and pharmacokinetic profile of 10-1074. The antibody was well-tolerated when administered intravenously. A key finding was the difference in its elimination half-life between HIV-1-infected and uninfected individuals, which is likely due to target-mediated drug disposition.
| Population | Dose (mg/kg) | Mean Elimination Half-life (days) |
| HIV-1 Uninfected | 3, 10, or 30 | 24.0 |
| HIV-1 Infected | 3, 10, or 30 | 12.8 |
| Table 2: Pharmacokinetic Parameters of 10-1074 from Phase 1 Clinical Trial (NCT02511990).[1][5] |
In a separate Phase 1 study of 10-1074 in combination with 3BNC117 in healthy adults, the mean elimination half-life of 10-1074 was found to be 23.0 ± 5.4 days.[6]
Antiviral Activity
In HIV-1-infected individuals not on antiretroviral therapy, a single infusion of 10-1074 at a dose of 30 mg/kg resulted in a rapid and significant decline in viremia. In participants with 10-1074-sensitive virus, the mean reduction in viral load was 1.52 log10 copies/mL.[1]
Development of Long-Acting 10-1074-LS
To improve its pharmacokinetic profile and allow for less frequent dosing, a long-acting version, 10-1074-LS, was developed. This was achieved by introducing two amino acid substitutions (M428L/N434S), known as the "LS" mutation, into the Fc region of the antibody.[7] This modification enhances the binding affinity of the antibody to the neonatal Fc receptor (FcRn), which protects it from catabolism and extends its circulating half-life.[7][8][9]
| Antibody Variant | Modification | Fold Increase in Half-life (vs. parental) |
| 10-1074-LS | M428L/N434S (LS mutation) | 2.7 to 4.1 |
| Table 3: Half-life Extension with LS Mutation.[9] |
Experimental Protocols
TZM-bl Neutralization Assay
The neutralizing activity of 10-1074 is commonly assessed using a standardized TZM-bl assay. This assay measures the reduction in HIV-1 infection of TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
Methodology:
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Antibody Dilution: Serial dilutions of the 10-1074 antibody are prepared.
-
Virus-Antibody Incubation: A constant amount of HIV-1 pseudovirus is incubated with the antibody dilutions for a specified time (e.g., 1 hour) at 37°C.
-
Infection: The virus-antibody mixture is added to the TZM-bl cells. DEAE-Dextran is included to enhance infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and gene expression.
-
Lysis and Luminescence Reading: The cells are lysed, and luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The 50% and 80% inhibitory concentrations (IC50 and IC80) are calculated by fitting the data to a dose-response curve.
B-Cell Sorting and Antibody Cloning
The isolation of 10-1074 involved high-throughput screening of single B cells from the donor.
Methodology:
-
B-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the donor's blood. B cells are enriched from the PBMC population.
-
Antigen-Specific Sorting: B cells are stained with fluorescently labeled HIV-1 Env proteins to identify antigen-specific cells. These cells are then sorted into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Antibody Gene Amplification: The immunoglobulin heavy and light chain variable region genes are amplified from the single B cells using reverse transcription-polymerase chain reaction (RT-PCR).
-
Cloning and Expression: The amplified antibody genes are cloned into expression vectors.
-
Antibody Production: The expression vectors are transfected into a suitable cell line (e.g., HEK293T cells) for transient expression and production of the recombinant monoclonal antibodies.
-
Screening: The supernatants from the transfected cells are screened for neutralizing activity against a panel of HIV-1 pseudoviruses.
Synthesis and Development
Antibody Production
10-1074 and its LS variant are recombinant human IgG1 monoclonal antibodies. They are produced in a stable Chinese Hamster Ovary (CHO) cell line using standard mammalian cell culture techniques in a serum-free medium.[3][10]
Purification
The antibodies are purified from the clarified cell culture supernatant using a series of chromatographic steps. This typically includes:
-
Protein A Affinity Chromatography: To capture the IgG from the supernatant.
-
Ion Exchange Chromatography (e.g., Cation Exchange): To further purify the antibody and remove impurities.
-
Size Exclusion Chromatography (SEC): As a final polishing step to remove aggregates.
Formulation
For clinical use, particularly for subcutaneous administration, 10-1074-LS has been co-formulated with another bNAb, 3BNC117-LS, at a high concentration (totaling 150 mg/mL).[3] The development of such high-concentration formulations requires careful optimization of buffer conditions to maintain antibody stability and a suitable viscosity for injection.
Conclusion
This compound (10-1074) is a highly potent and broadly neutralizing antibody against HIV-1 with a well-defined mechanism of action. Its development, including the engineering of a long-acting variant, showcases the significant progress in antibody-based therapies for infectious diseases. Ongoing clinical research, particularly in combination with other bNAbs like 3BNC117, will further elucidate its potential as a long-acting agent for both the treatment and prevention of HIV-1 infection. The data and methodologies presented in this guide provide a technical foundation for researchers and professionals involved in the ongoing development of novel HIV-1 therapies.
References
- 1. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimal Combinations of Broadly Neutralizing Antibodies for Prevention and Treatment of HIV-1 Clade C Infection | PLOS Pathogens [journals.plos.org]
- 5. smbb.mx [smbb.mx]
- 6. Safety, pharmacokinetics, and immunogenicity of the combination of the broadly neutralizing anti-HIV-1 antibodies 3BNC117 and 10-1074 in healthy adults: A randomized, phase 1 study | PLOS One [journals.plos.org]
- 7. Safety and pharmacokinetics of the Fc-modified HIV-1 human monoclonal antibody VRC01LS: A Phase 1 open-label clinical trial in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of LS Mutation on Pharmacokinetics of Preventive HIV Broadly Neutralizing Monoclonal Antibodies: A Cross-Protocol Analysis of 16 Clinical Trials in People without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of intravenous 10–1074 and VRC01LS in young children - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ionizable Lipids in Lipid Nanoparticle (LNP) Formulations: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipid Nanoparticles (LNPs)
Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are engineered to encapsulate and protect fragile nucleic acid payloads, such as messenger RNA (mRNA) and small interfering RNA (siRNA), and facilitate their delivery into target cells.[3][4] A typical LNP formulation is a self-assembled spherical particle, generally 50 to 200 nm in size, composed of four key lipid components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][3][][6][7][8]
Among these components, the ionizable lipid is the cornerstone of the LNP platform.[1][3][][6] Its unique, pH-sensitive nature is the primary driver behind the efficient encapsulation of the nucleic acid cargo and, most critically, its subsequent release into the cell cytoplasm where it can exert its therapeutic effect.[9] This guide provides a comprehensive technical overview of the structure, function, and critical role of ionizable lipids in LNP formulations.
The Core Functionality: pH-Dependent Activity of Ionizable Lipids
The defining characteristic of an ionizable lipid is its ability to modulate its net electrical charge in response to changes in the surrounding pH.[3][6] This is governed by the lipid's acid dissociation constant (pKa), which is the pH at which the lipid is 50% protonated (positively charged) and 50% neutral. For LNP applications, ionizable lipids are strategically designed to have a pKa value typically between 6.0 and 7.0.[6] This specific pKa range dictates their function at each stage of the delivery process.
-
Nucleic Acid Encapsulation (Acidic pH): LNP formulation is typically performed under acidic conditions (pH ~4).[10] At this pH, which is well below the lipid's pKa, the amine head group of the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acid (mRNA, siRNA, etc.), driving the encapsulation process and the formation of a dense, protected core within the nanoparticle.[][6]
-
Systemic Circulation (Physiological pH): Once formulated and introduced into the bloodstream, the LNPs are in a physiological environment with a pH of ~7.4. This is above the ionizable lipid's pKa, causing it to deprotonate and become largely neutral.[] A neutral surface charge is crucial for minimizing non-specific interactions with negatively charged blood components, thereby reducing the risk of rapid clearance by the immune system and increasing the LNP's circulation time.[6] This contrasts with permanently cationic lipids, which exhibit higher toxicity and are quickly cleared from circulation.[6]
-
Endosomal Escape (Acidic Endosomal pH): After being taken up by a target cell through endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal environment becomes progressively more acidic (pH dropping from ~6.5 to ~5.0).[11][12] This drop in pH is the critical trigger for the ionizable lipid. As the endosomal pH falls below the lipid's pKa, its head group is once again protonated, and the LNP surface becomes positively charged.[13][] This newly acquired positive charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[8][15] This interaction is believed to disrupt the endosomal membrane, possibly by inducing a transition from a bilayer to a non-bilayer hexagonal (HII) phase structure, ultimately leading to the rupture of the endosome and the release of the nucleic acid payload into the cytoplasm.[4][][11] This process, known as endosomal escape, is the most significant barrier to intracellular delivery and the most vital function of the ionizable lipid.[4]
Structure-Activity Relationships in Ionizable Lipids
The efficacy of an ionizable lipid is intrinsically linked to its molecular architecture, which typically consists of three parts: a hydrophilic head group, a linker region, and hydrophobic tails.[6][9] Subtle modifications to any of these components can have a profound impact on the LNP's delivery efficiency, potency, and safety profile.
-
The Head Group: This region contains the ionizable amine moiety. Tertiary amines are most common, and their structure dictates the pKa of the lipid.[9] The inclusion of other groups, such as imidazoles, can enhance the buffering capacity and stability of the LNP.[9] The pKa is a critical parameter, with optimal ranges varying by application; for instance, pKa values of 6.2-6.5 are favorable for hepatic siRNA delivery, while values of 6.6-6.9 have been found to be effective for intramuscular mRNA vaccines.[6]
-
The Linker: This moiety connects the head group to the hydrophobic tails. A key advancement in linker design has been the incorporation of biodegradable bonds, such as esters.[6][9] These ester linkages are stable at physiological pH but can be hydrolyzed by enzymes within the cell, allowing the lipid to be broken down into smaller, non-toxic metabolites after delivering its payload.[] This biodegradability is crucial for improving the safety and tolerability of LNP therapeutics, especially for treatments requiring repeated dosing.[3][]
-
The Hydrophobic Tails: These long alkyl chains form the lipidic core of the nanoparticle. Their structure significantly influences the LNP's physical properties and its ability to fuse with the endosomal membrane.
-
Tail Unsaturation: The presence of double bonds (unsaturation) in the tails, such as the linoleyl tails in DLin-MC3-DMA, increases the fluidity of the lipid and promotes the formation of non-bilayer structures, which is thought to enhance membrane disruption and endosomal escape.[1][3][]
-
Number and Branching of Tails: Increasing the number of tails (multi-tail lipids) or introducing branching and asymmetry can improve transfection efficiency.[3][9] These structural changes are thought to create a more tapered molecular shape upon protonation, which further promotes the disruption of the endosomal membrane.[]
-
Key Ionizable Lipids in Clinical Use and Development
Decades of research have led to the development of highly optimized ionizable lipids that are now components of FDA-approved drugs.
-
DLin-MC3-DMA (MC3): A gold-standard ionizable lipid used in Onpattro®, the first FDA-approved siRNA therapeutic.[6][8][16] It features unsaturated linoleyl tails and a pKa of ~6.44, optimized for siRNA delivery to the liver.[][17]
-
ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®). It is a biodegradable lipid containing ester linkages.[2][16][18][19]
-
SM-102: The ionizable lipid used in the Moderna COVID-19 mRNA vaccine (Spikevax®). Like ALC-0315, it contains biodegradable ester bonds and was optimized for intramuscular mRNA vaccine delivery.[2][6][17][18][19]
Ongoing research focuses on creating next-generation ionizable lipids, including novel biodegradable structures and ionizable polymer-lipid hybrids, to further enhance potency, target specific tissues beyond the liver, and improve safety profiles.[3][][20]
Data Presentation: Properties of Key Lipids and Formulations
Quantitative data is essential for comparing the efficacy and characteristics of different LNP formulations.
Table 1: Properties of Clinically Relevant Ionizable Lipids
| Ionizable Lipid | pKa | Key Structural Features | Clinical Application |
| DLin-MC3-DMA | ~6.44 | Tertiary amine head, unsaturated dilinoleyl tails | Onpattro® (siRNA therapeutic)[6][8][17] |
| ALC-0315 | ~6.09 | Tertiary amine head, biodegradable ester linkers | Comirnaty® (mRNA vaccine)[16][17] |
| SM-102 | ~6.75 | Tertiary amine head, biodegradable ester linkers | Spikevax® (mRNA vaccine)[6][17][19] |
Table 2: Example LNP Formulation Composition for mRNA Delivery
| Component | Example Lipid | Molar Ratio (%) | Core Function |
| Ionizable Lipid | SM-102 / ALC-0315 | 50 | Nucleic acid encapsulation and endosomal escape[][6] |
| Phospholipid | DSPC | 10 | Structural integrity of the nanoparticle[2][3] |
| Sterol Lipid | Cholesterol | 38.5 | Enhances particle stability and membrane rigidity[2][3][6] |
| PEGylated Lipid | DMG-PEG2000 | 1.5 | Forms protective shield, controls particle size, enhances stability[3][8] |
Note: Molar ratios can be optimized for specific nucleic acid payloads and delivery targets.[20][21]
Experimental Protocols and Methodologies
Reproducible experimental methods are critical for the development and characterization of LNP formulations.
LNP Formulation Protocol (Microfluidics)
Microfluidic mixing is a standard method for producing uniform and reproducible LNPs.[3]
-
Phase Preparation:
-
Lipid Phase: Prepare a solution of the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol (B145695) at the desired molar ratios.[7][20]
-
Aqueous Phase: Prepare a solution of the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 10-50 mM sodium citrate, pH 3-4).[10][20]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (typically 3:1 aqueous to ethanol).[20] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid to form LNPs.
-
-
Purification and Buffer Exchange:
Key LNP Characterization Methods
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).[22]
-
Protocol: Dilute the LNP sample in 1x PBS. Measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The DLS instrument's software calculates the hydrodynamic diameter (size) and the PDI, which is a measure of the size distribution's width (a value <0.2 indicates a monodisperse population).[22]
-
-
Zeta Potential:
-
Method: Electrophoretic Light Scattering (ELS).[22]
-
Protocol: Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to prevent charge screening.[22] Apply an electric field and measure the velocity of the particles. This velocity is used to calculate the zeta potential, which reflects the surface charge of the LNPs.
-
-
Nucleic Acid Encapsulation Efficiency (EE):
-
Method: Quant-iT RiboGreen Assay (or similar fluorescent dye-based assay).[22][23]
-
Protocol:
-
Measure the total amount of RNA by lysing a sample of the LNPs with a detergent (e.g., Triton X-100) to release all encapsulated RNA. Add the RiboGreen dye, which fluoresces upon binding to RNA, and measure the fluorescence intensity.[23][24]
-
Measure the amount of free (unencapsulated) RNA in an intact LNP sample by adding the RiboGreen dye without the detergent.
-
Calculate the EE using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100[23][25]
-
-
-
pKa Determination:
-
Method: 2-(p-toluidino)naphthalene-6-sulfonate (TNS) Assay.
-
Protocol: TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of an LNP.
-
Prepare a series of buffers across a range of pH values (e.g., pH 3 to 10).
-
Add the LNP formulation and TNS to each buffer.
-
As the pH drops, the ionizable lipid becomes protonated, and the LNP surface becomes charged. This charge repels the negatively charged TNS probe from the LNP core, causing a decrease in fluorescence.
-
Plot the fluorescence intensity against pH. The pKa is determined as the pH value at the midpoint of the transition in the resulting sigmoidal curve.[26]
-
-
Visualizing Core Concepts and Workflows
Diagrams of LNP Structure, Mechanism, and Workflow
Caption: Core components of a Lipid Nanoparticle (LNP).
Caption: Signaling pathway for LNP endosomal escape.
Caption: Experimental workflow for LNP formulation and analysis.
Conclusion and Future Directions
Ionizable lipids are the indispensable innovation that has transformed lipid nanoparticles from a promising concept into a clinically validated, revolutionary drug delivery platform.[3][20] Their capacity for pH-dependent charge modulation is the key to overcoming the critical barriers of nucleic acid encapsulation and endosomal escape. The remarkable success of LNP-based mRNA vaccines is a direct testament to the rational design and optimization of these sophisticated molecules.
The future of LNP technology continues to rely on the development of next-generation ionizable lipids.[4] Research is actively focused on creating lipids that can target tissues beyond the liver, further improve the safety and tolerability profile through enhanced biodegradability, and boost potency to enable new therapeutic applications, including gene editing and protein replacement therapies.[18][20] As our understanding of the complex relationship between lipid structure and biological function deepens, we can expect the design of even more effective and precisely engineered ionizable lipids, expanding the horizons of nucleic acid therapeutics.
References
- 1. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 15. pnas.org [pnas.org]
- 16. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 20. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
- 24. mdpi.com [mdpi.com]
- 25. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 26. pubs.acs.org [pubs.acs.org]
CP-LC-1074 for mRNA Vaccine Development: A Technical Guide
Disclaimer: CP-LC-1074 is a proprietary ionizable lipid. As such, detailed experimental data, in-depth protocols specific to its use, and comprehensive performance comparisons are not extensively available in the public domain. This guide synthesizes the available information on this compound and supplements it with established principles and representative protocols from the broader field of mRNA lipid nanoparticle (LNP) research to provide a framework for its application.
Introduction
This compound is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid, homocysteine. Developed by Certest Pharma, it is designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vivo delivery of various RNA payloads, including messenger RNA (mRNA), self-amplifying RNA (saRNA), and circular RNA (cRNA). A key characteristic highlighted by its supplier is the capacity to induce specific lung targeting following intravenous administration, a feature of significant interest for therapies targeting pulmonary diseases and certain vaccine applications.
Ionizable lipids are a critical component of modern mRNA vaccines, playing a dual role in encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells. The development of novel ionizable lipids like this compound is driven by the need to enhance delivery efficiency, modulate biodistribution to target specific organs, and improve the overall safety and efficacy profile of RNA-based therapeutics.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below, based on data provided by its commercial supplier.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₉N₃O₈S₃ | |
| Formula Weight | 1060.7 g/mol | |
| Purity | ≥95% | |
| Physical State | Solution in ethanol (B145695) | |
| Solubility | Soluble in ethanol (≥10 mg/mL) | |
| Storage | -20°C | |
| Stability | ≥ 2 years at -20°C |
LNP Formulation Principles with this compound
LNPs are typically composed of four main lipid components. The supplier for this compound provides a standard formulation ratio that serves as an excellent starting point for optimization.
| Component | Abbreviation | Molar Ratio (%) | Role in Formulation |
| Ionizable Lipid | IL (this compound) | 50 | Encapsulates mRNA via electrostatic interactions at low pH; facilitates endosomal escape. |
| Cholesterol | Ch | 38.5 | Stabilizes the LNP structure, fills gaps between lipids, and aids in membrane fusion. |
| Helper Lipid | DOPE | 10 | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; a fusogenic lipid that promotes the destabilization of the endosomal membrane. |
| PEG-Lipid | PEG | 1.5 | Polyethylene glycol-lipid conjugate; controls particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization, increasing circulation time. |
Mechanism of Action and Delivery Pathway
The efficacy of an LNP-mRNA vaccine hinges on its ability to navigate biological barriers and deliver its mRNA payload to the cell cytoplasm where it can be translated into the target antigen.
General LNP Uptake and Endosomal Escape
The delivery process follows a multi-step pathway common to ionizable lipid-based LNPs. At physiological pH (~7.4) in the bloodstream, the ionizable lipid is largely neutral, preventing aggregation and non-specific interactions. Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the tertiary amine of the ionizable lipid, making the LNP positively charged. The charged LNP then interacts with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm.
Hypothesized Mechanism for Lung Targeting
The specific lung-targeting capability of this compound has not been mechanistically elucidated in public literature. However, studies on other cationic or ionizable lipids suggest that a positive surface charge at physiological pH can lead to interactions with negatively charged components on the surface of red blood cells and plasma proteins.[1] This can lead to aggregation and subsequent mechanical entrapment in the narrow capillaries of the lungs, the first capillary bed encountered after intravenous injection. Additionally, positively charged LNPs can directly interact with the negatively charged surface of pulmonary endothelial cells, further promoting accumulation in the lungs.[2][3]
Representative Experimental Protocols
The following protocols are representative methods for the formulation and evaluation of mRNA LNPs and should be adapted and optimized for specific research applications with this compound.
LNP Formulation (Microfluidic Mixing)
Microfluidic mixing is a highly reproducible method for LNP synthesis, enabling rapid and controlled mixing of the lipid and mRNA solutions.
-
Preparation of Solutions:
-
Aqueous Phase: Dilute the mRNA transcript to the desired concentration (e.g., 0.05-0.2 mg/mL) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). Ensure the mRNA is fully thawed on ice and free of degradation.
-
Organic Phase: Prepare a stock solution of the lipid mixture in absolute ethanol. Based on the 50/38.5/10/1.5 molar ratio, combine this compound, cholesterol, DOPE, and a PEG-lipid to achieve a total lipid concentration of 10-25 mM. Ensure all lipids are fully dissolved.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr Ignite) with a microfluidic cartridge.
-
Load the aqueous phase and the organic phase into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) immediately after formation.
-
Purify the LNPs and remove ethanol via dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
LNP Characterization
Proper characterization is essential to ensure batch-to-batch consistency and to understand the physicochemical properties of the formulated LNPs.
| Parameter | Method | Typical Expected Value |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80-120 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |
| mRNA Encapsulation Efficiency | RiboGreen Assay | >90% |
| mRNA Integrity | Agarose Gel Electrophoresis or Capillary Electrophoresis | Single, distinct band |
Protocol for Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all encapsulated mRNA.
-
To the second set, add a buffer without detergent to measure only the free, unencapsulated mRNA.
-
Add RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.
-
Measure fluorescence intensity (Excitation ~480 nm, Emission ~520 nm).
-
Calculate encapsulation efficiency as: (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100%.
In Vivo Evaluation of mRNA Expression
This protocol describes a representative in vivo study to assess protein expression from an LNP-formulated luciferase reporter mRNA.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Administration: Administer the this compound LNP-mRNA formulation via intravenous (tail vein) injection. A typical dose might range from 0.1 to 1.0 mg/kg of mRNA. Include a control group receiving PBS or an LNP formulation with a non-targeting lipid.
-
Bioluminescence Imaging:
-
At desired time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal injection.
-
After ~10 minutes, anesthetize the mice and place them in an in vivo imaging system (IVIS).
-
Acquire luminescence images to quantify photon flux from different organs.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and harvest key organs (lungs, liver, spleen, heart, kidneys).
-
Homogenize tissues and perform a luciferase activity assay on the lysates for more precise quantification of protein expression.
-
References
An In-depth Technical Guide to the Basic Principles of Lipid Nanoparticle RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles underpinning the delivery of RNA therapeutics using lipid nanoparticles (LNPs). It delves into the core components of LNP formulations, the mechanisms of cellular uptake and endosomal escape, and detailed methodologies for their preparation and characterization.
Core Principles of LNP-RNA Delivery
Lipid nanoparticles have emerged as the leading platform for the delivery of RNA-based therapeutics, most notably demonstrated by the rapid development and deployment of mRNA vaccines for COVID-19.[1] These sophisticated delivery vehicles are designed to protect the fragile RNA cargo from degradation in the bloodstream, facilitate its uptake into target cells, and ensure its release into the cytoplasm where it can be translated into a therapeutic protein.[2][3]
The success of LNP-mediated RNA delivery hinges on a carefully orchestrated series of interactions between the nanoparticle and the biological environment. This process can be broadly categorized into the following stages:
-
Formulation and Encapsulation: The process begins with the encapsulation of the negatively charged RNA molecules within a lipid-based nanoparticle. This is typically achieved through rapid mixing techniques, such as microfluidics, where an ethanolic lipid solution is mixed with an aqueous solution containing the RNA at a low pH.[4][5] The acidic environment protonates the ionizable lipids, facilitating their interaction with the RNA and driving the self-assembly of the LNP structure.
-
Systemic Circulation and Targeting: Once administered, LNPs must navigate the complex biological milieu of the bloodstream. The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids on the surface of the LNP, often referred to as a "stealth" coating, helps to reduce opsonization (the process of being marked for destruction by the immune system) and prolong circulation time, thereby increasing the probability of reaching the target tissue.[6][7]
-
Cellular Uptake: LNPs are primarily taken up by cells through a process called endocytosis.[2][8] The specific endocytic pathway can vary depending on the LNP size and surface characteristics, with macropinocytosis and clathrin-mediated endocytosis being the predominant routes.[2][8]
-
Endosomal Escape and Cytosolic Delivery: Following endocytosis, the LNPs are enclosed within membrane-bound vesicles called endosomes. For the RNA to be effective, it must be released from the endosome into the cytoplasm. This "endosomal escape" is a critical and often rate-limiting step in the delivery process.[2][3][] The acidic environment of the late endosome plays a crucial role in triggering the release. The ionizable lipids within the LNP become protonated, leading to a change in their charge and shape. This is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the formation of non-lamellar lipid phases that promote membrane fusion and the release of the RNA cargo into the cytoplasm.[8][10]
LNP Formulation Components and Their Functions
The composition of the LNP is a critical determinant of its stability, delivery efficiency, and safety profile. A typical LNP formulation consists of four key lipid components:
| Component | Function | Molar Ratio Range (Typical) |
| Ionizable Cationic Lipid | Essential for encapsulating the negatively charged RNA at low pH during formulation and for facilitating endosomal escape in the acidic environment of the endosome.[6][7] | 40-50% |
| Helper Phospholipid (e.g., DSPC, DOPE) | A structural component that contributes to the formation and stability of the lipid bilayer. Can influence the fusogenicity of the LNP.[6][7] | 10-20% |
| Cholesterol | A structural "helper lipid" that modulates membrane fluidity and stability, filling gaps between the other lipid molecules to enhance the integrity of the nanoparticle.[6][7] | 30-40% |
| PEGylated Lipid | Forms a hydrophilic shell around the LNP, preventing aggregation and reducing clearance by the immune system, thereby extending circulation time.[6][7] | 1-5% |
Quantitative Data on Clinically Approved LNP Formulations
The precise molar ratios of these lipid components are meticulously optimized to achieve the desired physicochemical properties and biological activity. The table below summarizes the lipid compositions of several FDA-approved LNP-based RNA therapeutics.
| Product Name | Ionizable Lipid | Helper Phospholipid | Cholesterol | PEGylated Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) |
| Onpattro® (Patisiran) | DLin-MC3-DMA | DSPC | Cholesterol | PEG2000-DMG | 50 : 10 : 38.5 : 1.5[1] |
| Comirnaty® (BNT162b2) | ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6[1] |
| Spikevax® (mRNA-1273) | SM-102 | DSPC | Cholesterol | PEG2000-DMG | 50 : 10 : 38.5 : 1.5[1] |
| ARCT-154 | ATX-126 | DSPC | Cholesterol | PEG2000-DMG | 50 : 7 : 40 : 3[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of LNP-RNA therapeutics.
In Vitro Transcription of mRNA
Objective: To synthesize mRNA molecules from a linearized DNA template.[11][12][13]
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Cap analog (e.g., CleanCap® reagent)
-
Transcription buffer (containing DTT and MgCl2)
-
RNase inhibitor
-
DNase I
-
Purification system (e.g., silica-based columns or magnetic beads)
Protocol:
-
Reaction Setup: In an RNase-free tube, combine the transcription buffer, NTPs, cap analog, and linearized DNA template.
-
Initiation: Add T7 RNA Polymerase to the reaction mixture to initiate transcription.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNA Template Removal: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.
-
Quality Control: Assess the integrity and purity of the mRNA using gel electrophoresis and determine the concentration using a spectrophotometer or a fluorometric assay.
LNP Formulation via Microfluidics
Objective: To encapsulate mRNA into lipid nanoparticles with controlled size and polydispersity.[4][5][14]
Materials:
-
Synthesized mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Lipid mixture (ionizable lipid, helper phospholipid, cholesterol, PEGylated lipid) dissolved in ethanol (B145695).
-
Microfluidic mixing device (e.g., staggered herringbone micromixer).
-
Syringe pumps.
Protocol:
-
Prepare Solutions: Prepare the aqueous mRNA solution and the ethanolic lipid solution.
-
Setup Microfluidic System: Load the aqueous and lipid solutions into separate syringes and connect them to the inlets of the microfluidic chip.
-
Mixing: Set the desired flow rates for the syringe pumps. A typical flow rate ratio of aqueous to organic phase is 3:1. The total flow rate will influence the mixing time and resulting particle size.
-
Collection: Collect the resulting LNP-mRNA solution from the outlet of the microfluidic chip.
-
Purification and Concentration: The collected solution is typically diluted with a buffer and concentrated using techniques like tangential flow filtration to remove ethanol and non-encapsulated components.
LNP Characterization
Objective: To determine the size distribution of the LNPs.
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value indicates the broadness of the size distribution, with values below 0.2 generally considered acceptable.
Objective: To measure the surface charge of the LNPs.
Method: Electrophoretic Light Scattering (ELS)
Protocol:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.
-
Load the sample into the appropriate cell for the ELS instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles, which is then converted to zeta potential. The zeta potential provides insights into the stability of the LNP suspension and its potential interactions with cell membranes.[15]
Objective: To quantify the percentage of RNA successfully encapsulated within the LNPs.
Method: RiboGreen Assay[8]
Protocol:
-
Measure Free RNA: Dilute the LNP sample in a buffer (e.g., TE buffer) and add the RiboGreen reagent. The fluorescence intensity corresponds to the amount of unencapsulated (free) RNA.
-
Measure Total RNA: Dilute another aliquot of the LNP sample in a buffer containing a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated RNA. Add the RiboGreen reagent. The fluorescence intensity corresponds to the total amount of RNA.
-
Calculation: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
An alternative method for quantifying both the lipid and RNA content is High-Performance Liquid Chromatography (HPLC).[]
In Vitro Transfection
Objective: To assess the ability of the LNP-mRNA to transfect cells and produce the encoded protein in a controlled laboratory setting.[6][8]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T).
-
LNP-mRNA encoding a reporter protein (e.g., luciferase or GFP).
-
Cell culture medium.
-
Assay reagents for detecting the reporter protein.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Dilute the LNP-mRNA to the desired concentration in cell culture medium and add it to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake, endosomal escape, and protein expression.
-
Analysis: Quantify the expression of the reporter protein using an appropriate assay (e.g., luciferase assay for luminescence or flow cytometry for GFP).
In Vivo Delivery
Objective: To evaluate the delivery efficiency and biodistribution of LNP-mRNA in a living organism.[8]
Materials:
-
Animal model (e.g., mice).
-
LNP-mRNA encoding a reporter protein (e.g., luciferase).
-
In vivo imaging system.
Protocol:
-
Administration: Administer the LNP-mRNA to the animals via the desired route (e.g., intravenous, intramuscular).
-
Imaging: At various time points post-administration, inject the animals with a substrate for the reporter protein (e.g., D-luciferin for luciferase) and image them using an in vivo imaging system to detect the bioluminescent signal.
-
Biodistribution Analysis: After the final imaging time point, tissues can be harvested to quantify protein expression or RNA levels in different organs to determine the biodistribution of the LNPs.
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cellular uptake and endosomal escape of LNP-RNA.
Caption: LNP formulation and characterization workflow.
Caption: In vitro transcription workflow for mRNA synthesis.
References
- 1. medium.com [medium.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. biorxiv.org [biorxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. IVT Pillar Page [advancingrna.com]
- 12. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. graphviz.org [graphviz.org]
In-Depth Technical Guide: CP-LC-1074, a Homocysteine-Derived Ionizable Lipid for Targeted RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CP-LC-1074, a novel ionizable cationic lipid, for the delivery of RNA therapeutics. This document details its chemical properties, supplier information, and its application in the formulation of lipid nanoparticles (LNPs) for targeted in vivo delivery. The guide also includes representative experimental protocols and data to inform the design and execution of studies utilizing this technology.
Introduction to this compound
This compound is a homocysteine-derived ionizable cationic lipid specifically designed for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][2] A key feature of this compound is its ability to be formulated into lipid nanoparticles (LNPs) that exhibit a strong propensity for lung-specific targeting following intravenous administration.[1][2] Ionizable lipids are a critical component of modern RNA delivery systems, remaining neutral at physiological pH to enhance biocompatibility and becoming positively charged in the acidic environment of endosomes to facilitate the release of their RNA payload into the cytoplasm.
Supplier and Availability
This compound is available from several chemical suppliers catering to the research and pharmaceutical development communities. The availability may vary, and it is recommended to contact the suppliers directly for the most current information.
Table 1: this compound Supplier Information
| Supplier | Website |
| DC Chemicals | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
Physicochemical Properties of this compound
The structural and chemical properties of this compound are pivotal to its function in RNA delivery. A summary of its key properties is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C57H109N3O8S3 | [3] |
| Formula Weight | 1060.7 g/mol | [3] |
| Appearance | Solution in ethanol (B145695) | [3] |
| Purity | ≥95% | [3] |
| Storage | -20°C | [3] |
| Solubility | Soluble in ethanol (≥10 mg/ml) | [3] |
Experimental Protocols
While a specific, detailed protocol for the formulation of this compound LNPs is not publicly available, the following represents a standard methodology for the preparation of similar lung-targeting LNPs using a microfluidic mixing technique. This protocol is based on established methods in the field and the known standard molar ratio for this compound formulations.[1][2]
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating mRNA at a standard molar ratio of 50:38.5:10:1.5 (ionizable lipid:cholesterol:DOPE:PEG-lipid).
Materials:
-
This compound in ethanol
-
Cholesterol in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, cholesterol, DOPE, and DMG-PEG 2000 in absolute ethanol.
-
Preparation of Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio of 50:38.5:10:1.5. The final total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system used (typically in the range of 10-25 mM).
-
Preparation of Aqueous mRNA Solution: Dilute the mRNA stock in the citrate buffer to the desired concentration. The optimal concentration will depend on the desired RNA-to-lipid ratio.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Quantitative Data Presentation
Table 3: Representative In Vivo Performance of a Lung-Targeting LNP-mRNA System
| Parameter | Value |
| LNP Size (Diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| In Vivo Biodistribution (4h post-IV injection) | |
| Lung | ~60% of total detected signal |
| Liver | ~20% of total detected signal |
| Spleen | ~10% of total detected signal |
| Other Organs | < 10% of total detected signal |
| Transfection Efficiency in Lung | Significant protein expression detected at 6h, peaking at 24h |
Note: This data is illustrative and based on published results for lung-targeting LNP systems. Actual results with this compound may vary.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the formulation and in vivo evaluation of this compound LNPs.
Caption: Experimental workflow for LNP formulation and evaluation.
Signaling Pathway: LNP Uptake and Endosomal Escape
This diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound containing LNPs.
Caption: LNP uptake and endosomal escape mechanism.
Cellular Response to LNP-mediated mRNA Delivery in the Lung
Based on transcriptomic studies of lung-targeting LNPs, this diagram illustrates the key cellular pathways that are upregulated in lung endothelial cells upon LNP-mediated mRNA delivery.
Caption: Cellular signaling response to LNP delivery in the lung.
References
Understanding the Physicochemical Properties of Drug Candidates: A Guide to pKa Determination
For Researchers, Scientists, and Drug Development Professionals
A critical aspect of drug development is the thorough characterization of a compound's physicochemical properties, as these fundamentally influence its pharmacokinetic and pharmacodynamic behavior. Among the most important of these properties is the acid dissociation constant, or pKa. The pKa value provides insight into the degree of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
This guide provides an in-depth overview of the common experimental methods used to determine the pKa of small molecule drug candidates. While the query referenced "CP-LC-1074," literature primarily identifies this as a large Fab fragment of a broadly neutralizing antibody against HIV-1, for which a single pKa value is not a defining characteristic in the same manner as for a small molecule.[1] Therefore, this document will focus on the methodologies applicable to the small molecules that are the typical focus of pKa determination in pharmaceutical development.
Key Experimental Methods for pKa Determination
Several robust methods are employed to experimentally determine the pKa of a compound. The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore, as well as the required throughput and accuracy. The most common techniques include potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.
| Method | Principle | Advantages | Limitations |
| Potentiometric Titration | Measures the change in pH of a solution containing the compound upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the titration curve.[2][3][4] | High precision and accuracy; considered a "gold standard" method.[5] | Requires a larger amount of pure sample; can be challenging for poorly soluble compounds.[6][7] |
| UV-Vis Spectroscopy | Utilizes the change in a compound's ultraviolet or visible light absorbance as its ionization state changes with pH. The pKa is determined by plotting absorbance against pH.[6][8][9] | Requires very small amounts of sample; high throughput is possible with plate-based readers; suitable for poorly soluble compounds.[3][6] | The compound must possess a chromophore close to the ionization center, and the absorbance spectrum must change with ionization.[6] |
| Capillary Electrophoresis (CE) | Measures the electrophoretic mobility of a compound as a function of the pH of the background electrolyte. The pKa is determined from the inflection point of the mobility versus pH curve.[10][11] | Requires only a very small amount of sample; it is a separation technique, so impure samples can often be analyzed; high accuracy for multiprotic compounds.[3][11] | Can be more complex to set up and run compared to other methods; the use of internal standards may be necessary for high accuracy.[10][12] |
Detailed Experimental Protocols
Potentiometric Titration
This method directly measures the pH of a solution as an acid or base is added, allowing for the determination of the pKa from the resulting titration curve.
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Nitrogen gas supply (for purging)
-
Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
The active pharmaceutical ingredient (API)
Procedure:
-
Preparation of the Sample Solution:
-
Accurately weigh and dissolve the API in a suitable solvent (e.g., water, or a co-solvent for poorly soluble compounds) to a concentration of at least 10⁻⁴ M.[2]
-
Add 0.15 M KCl to maintain a constant ionic strength.[2]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.[2]
-
-
Titration:
-
Place the sample solution in a vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the expected equivalence point and has stabilized.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the compound has been neutralized). This corresponds to the inflection point of the titration curve.
-
Perform at least three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[2]
-
UV-Vis Spectrophotometry
This method is ideal for compounds that have a chromophore near the site of ionization, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.
Materials and Equipment:
-
UV-Vis spectrophotometer (preferably with a 96-well plate reader for higher throughput)
-
Calibrated pH meter
-
A series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Stock solution of the compound (e.g., in DMSO)
-
96-well UV-transparent microplates
Procedure:
-
Sample Preparation:
-
Prepare a series of aqueous buffer solutions with known pH values.
-
In a 96-well plate, add the buffer solutions to different wells.
-
Add a small, constant amount of the compound's stock solution to each well, ensuring the final concentration is appropriate for UV-Vis analysis.[6]
-
-
Spectral Measurement:
-
Measure the UV-Vis absorbance spectrum (e.g., from 250 to 500 nm) for each well (i.e., at each pH).[6]
-
Record the absorbance at one or more wavelengths where the change in absorbance upon ionization is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point of half-maximal absorbance change.[3]
-
Capillary Electrophoresis
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. Since the charge of an ionizable compound changes with pH, its mobility will also change, allowing for the determination of its pKa.
Materials and Equipment:
-
Capillary electrophoresis instrument with a UV detector
-
Fused-silica capillaries
-
A series of background electrolytes (buffers) with different, precisely known pH values
-
A neutral marker (e.g., DMSO)
-
Sample solution of the compound
Procedure:
-
Instrument Setup:
-
Install and condition the capillary according to the manufacturer's instructions.
-
Fill the instrument with the first background electrolyte of a known pH.
-
-
Electrophoretic Runs:
-
Inject a small plug of the sample solution (containing the compound and a neutral marker) into the capillary.
-
Apply a voltage and record the electropherogram. The neutral marker provides a measure of the electroosmotic flow.
-
Repeat this process for each of the background electrolytes, covering a range of pH values.[11]
-
-
Data Analysis:
-
For each run, calculate the effective electrophoretic mobility (µ_eff) of the compound based on its migration time and the migration time of the neutral marker.
-
Plot the effective mobility against the pH of the background electrolytes.
-
The resulting plot is a sigmoidal curve, and the pKa is the pH at the inflection point.[11]
-
References
- 1. rcsb.org [rcsb.org]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. pharmaguru.co [pharmaguru.co]
- 10. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analiza.com [analiza.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CP-LC-1074 LNP Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-LC-1074 is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. Its unique structure, featuring thioether linkages, has demonstrated high efficiency in the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1] A key characteristic of this compound-based Lipid Nanoparticles (LNPs) is their propensity for specific lung targeting following intravenous administration, offering a promising avenue for the development of therapies for pulmonary diseases.[1]
These application notes provide a comprehensive protocol for the formulation of mRNA-loaded LNPs using this compound, their subsequent characterization, and methods for in vitro and in vivo evaluation.
Data Presentation
Due to the limited availability of public data specific to this compound, the following tables present representative data from lung-targeting mRNA LNP formulations with similar lipid compositions and characteristics. This data is intended to provide expected ranges and benchmarks for researchers developing this compound formulations.
Table 1: Physicochemical Properties of Representative Lung-Targeting mRNA LNPs
| Formulation ID | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Lung-LNP-1 | Cationic Helper Lipid Containing | 50:10:38.5:1.5 | 95.3 ± 4.2 | 0.15 ± 0.03 | >90% |
| Lung-LNP-2 | N-series Lipidoid | 50:10:38.5:1.5 | ~112 | <0.2 | >90% |
| Lung-LNP-3 | DOTAP-containing | 50:5:19.2:0.8 (plus other lipids) | ~120 | 0.18 | ~95% |
Data is compiled from representative literature on lung-targeting LNPs and is for illustrative purposes.[2][3][4]
Table 2: In Vivo Luciferase Expression in Mice after Intravenous Administration of Lung-Targeting Luciferase mRNA LNPs
| Organ | Bioluminescence (photons/s/cm²/sr) at 6h Post-Injection |
| Lungs | >1 x 10⁸ |
| Liver | <1 x 10⁷ |
| Spleen | <1 x 10⁶ |
| Heart | <1 x 10⁶ |
| Kidneys | <1 x 10⁶ |
This representative data illustrates the high degree of lung-specific expression achievable with optimized lung-targeting LNP formulations.[2][3][5]
Experimental Protocols
Protocol 1: mRNA-LNP Formulation using Microfluidics
This protocol details the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device. The recommended molar ratio for the lipid components is 50% this compound, 10% 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 38.5% Cholesterol, and 1.5% 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000).[1]
Materials:
-
This compound (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG 2000 (in ethanol)
-
mRNA in 50 mM citrate (B86180) buffer, pH 4.0
-
Anhydrous ethanol (B145695)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a concentration of 10 mg/mL.
-
Combine the lipid stock solutions in a sterile tube to achieve the desired molar ratio of 50:10:38.5:1.5.
-
Vortex the lipid mixture thoroughly.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The optimal mRNA concentration may need to be determined empirically.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).
-
Set the total flow rate to 12 mL/min.
-
Initiate the mixing process and collect the resulting LNP solution.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. mRNA Encapsulation Efficiency Quantification using RiboGreen Assay:
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.
-
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
96-well black plate
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
-
-
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
For each LNP sample, prepare two sets of dilutions in TE buffer.
-
To one set of dilutions (for total mRNA), add Triton X-100 to a final concentration of 0.5% to lyse the LNPs.
-
To the other set (for free mRNA), add an equivalent volume of TE buffer.
-
Incubate all samples and standards for 5 minutes at room temperature.
-
Add the RiboGreen reagent to all wells, mix, and incubate for 5 minutes in the dark.
-
Measure the fluorescence intensity.
-
Calculate the concentration of free and total mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: In Vitro Transfection
-
Procedure:
-
Seed target cells (e.g., lung epithelial cells) in a 24-well plate and allow them to adhere overnight.
-
On the day of transfection, replace the culture medium with fresh medium.
-
Add the this compound mRNA-LNP formulation to the cells at various concentrations.
-
Incubate the cells for 24-48 hours.
-
Assess protein expression by a suitable method (e.g., luciferase assay for luciferase mRNA, flow cytometry for fluorescent protein mRNA, or western blot for a specific protein).
-
Protocol 4: In Vivo Evaluation of Lung Targeting
-
Animal Model: BALB/c or C57BL/6 mice.
-
Procedure:
-
Administer the this compound mRNA-LNP formulation intravenously (e.g., via tail vein injection) at a specified dose (e.g., 0.5 mg/kg of mRNA).[3]
-
At desired time points (e.g., 6, 24, 48 hours), perform in vivo imaging using an IVIS system if a reporter gene like luciferase is used.[2]
-
Alternatively, at the end of the experiment, euthanize the animals and harvest major organs (lungs, liver, spleen, heart, kidneys).
-
Homogenize the tissues and measure protein expression via ELISA, western blot, or enzymatic assay.
-
For biodistribution studies, the amount of lipid or mRNA in each organ can be quantified using methods like mass spectrometry or RT-qPCR, respectively.[3]
-
Visualizations
Caption: Workflow for the formulation of this compound mRNA LNPs.
Caption: General signaling pathway for ionizable LNP-mediated mRNA delivery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Lung-Targeting Peptides
Note: No specific information was found for a peptide designated "CP-LC-1074." The following application notes and protocols are based on the published data for the novel lung-targeting peptides S7A (APWHLSAQYSRT) and R11A (APWHLSSQYSAT), with a particular focus on the more efficient cyclic version of R11A (cR11A). These peptides have demonstrated robust transduction of lung tissue in vivo.
Introduction
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, capable of crossing cellular membranes and delivering various molecular cargoes into cells. The lung-targeting peptides (LTPs) S7A and R11A were identified from a cardiac targeting peptide and have been shown to selectively transduce lung tissue, particularly human bronchial epithelial cells, in vivo.[1] The cyclic version of R11A (cR11A) exhibits significantly enhanced transduction efficiency, approximately 100-fold greater than its linear counterpart, making it a promising vector for targeted drug delivery to the lungs.[1][2] These peptides can be conjugated to therapeutic molecules, such as siRNA, to achieve targeted delivery and therapeutic effect within the lung.[1][2]
Peptide Specifications and Handling
| Peptide | Sequence | Modifications |
| S7A | APWHLSAQYSRT | Linear |
| R11A | APWHLSSQYSAT | Linear |
| cR11A | APWHLSSQYSAT | Cyclic |
Storage and Handling: Peptides should be stored at -20°C or -80°C. For reconstitution, use sterile, nuclease-free water or a buffer appropriate for the intended application. To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution before storage.
In Vivo Lung Targeting: Key Data
The following tables summarize the quantitative data regarding the in vivo lung targeting and biodistribution of the R11A peptide.
Table 1: Biodistribution of R11A Peptide in Mice
| Organ | Uptake Level | Time to Peak Uptake | Excretion Route |
| Lung | Robust | 15 minutes | - |
| Liver | Present | 15 minutes | Hepatobiliary |
| Kidney | Not Detected | - | - |
Data is based on intravenous injection of fluorescently labeled R11A in wild-type mice.[1]
Table 2: Dose-Dependent Lung Uptake of R11A
| Injected Dose (mg/kg) | Lung Uptake |
| 10 | Robust |
| 5 | Robust |
| 1 | Robust |
Uptake was observed via ex vivo imaging of organs 15 minutes post-injection.[2][3]
Table 3: Cellular Targeting of cR11A in the Lung
| Cell Type | Targeting Level |
| Alveolar Epithelial Type II (ATII) Cells | Highest |
| p63+ Basal Cells | High |
| Ionocytes | High |
Based on studies in wild-type mice with fluorescently labeled cR11A.[4]
Experimental Protocols
In Vivo Biodistribution Study of a Fluorescently Labeled Lung-Targeting Peptide
This protocol describes the methodology to assess the biodistribution of a fluorescently labeled lung-targeting peptide (e.g., Cy5.5-labeled R11A) in mice.
Materials:
-
Fluorescently labeled lung-targeting peptide (e.g., Cy5.5-R11A)
-
Wild-type mice
-
Anesthesia (e.g., isoflurane)
-
Saline solution (sterile, injectable grade)
-
In vivo imaging system (e.g., IVIS)
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Peptide Preparation: Reconstitute the fluorescently labeled peptide in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to inject 100 µL).
-
Animal Injection: Anesthetize the mouse and intravenously inject the prepared peptide solution via the tail vein.
-
Circulation Time: Allow the peptide to circulate for the desired time points (e.g., 15 minutes for peak lung uptake).[1]
-
Euthanasia and Organ Harvest: Euthanize the mouse at the designated time point. Perfuse with PBS to remove blood from the organs. Carefully dissect and harvest the lungs, liver, kidneys, heart, and spleen.
-
Ex Vivo Imaging: Immediately image the harvested organs using an in vivo imaging system to visualize the fluorescence signal.
-
Tissue Fixation and Cryopreservation:
-
Fix the harvested organs in 4% PFA overnight at 4°C.
-
Wash the organs with PBS.
-
Cryoprotect the organs by incubating them in 30% sucrose solution until they sink.
-
Embed the organs in OCT compound and freeze them.
-
-
Cryosectioning and Imaging:
-
Section the frozen tissues using a cryostat (e.g., 10 µm sections).
-
Mount the sections on microscope slides.
-
Mount with a coverslip using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a confocal microscope to visualize the cellular localization of the peptide.
-
In Vitro Transduction of Human Bronchial Epithelial Cells (HBECs)
This protocol outlines the steps to evaluate the transduction efficiency of a lung-targeting peptide in a relevant cell line.
Materials:
-
Human Bronchial Epithelial Cells (HBECs)
-
Appropriate cell culture medium and supplements
-
Fluorescently labeled lung-targeting peptide
-
Flow cytometer
-
Confocal microscope
-
Optional: Endocytosis inhibitors (e.g., Pitstop2, Amiloride, Nystatin)
Procedure:
-
Cell Culture: Culture HBECs to the desired confluency in a suitable format (e.g., 24-well plate for flow cytometry, chamber slides for microscopy).
-
Peptide Incubation: Incubate the cells with the fluorescently labeled lung-targeting peptide at various concentrations and for different time points.
-
Flow Cytometry Analysis:
-
Wash the cells with PBS to remove excess peptide.
-
Trypsinize and resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.
-
-
Confocal Microscopy:
-
Wash the cells grown on chamber slides with PBS.
-
Fix the cells with 4% PFA.
-
Mount with a coverslip using a mounting medium containing DAPI.
-
Image the cells using a confocal microscope to visualize the subcellular localization of the peptide.
-
-
Mechanism of Uptake (Optional):
Signaling Pathways and Experimental Workflows
Mechanism of Cellular Uptake
The cellular uptake of cR11A appears to be mediated by clathrin-mediated endocytosis, with subsequent escape from endocytic vesicles.[2]
Caption: Proposed mechanism of cR11A cellular uptake.
Experimental Workflow for In Vivo Biodistribution
The following diagram illustrates the key steps in an in vivo biodistribution study.
Caption: Workflow for in vivo peptide biodistribution analysis.
Applications
The primary application of these lung-targeting peptides is the delivery of therapeutic cargoes to the lung tissue. As a proof of principle, cR11A has been successfully conjugated to anti-spike and anti-envelope siRNAs against SARS-CoV-2, demonstrating significant anti-viral efficacy in vitro in human bronchial epithelial cell lines.[1][2] This highlights the potential of these peptides as vectors for the targeted delivery of oligonucleotides, proteins, and other therapeutic molecules for the treatment of various lung diseases.
References
- 1. Novel Lung Targeting Cell Penetrating Peptides as Vectors for Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Lung Cell Penetrating Peptide Targets Alveolar Epithelial Type II Cells, Basal Cells, and Ionocytes | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Application Notes and Protocols for Lipid Nanoparticle Preparation with CP-LC-1074
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The careful selection of lipid components is critical to the efficacy and safety of these delivery systems. CP-LC-1074 is an ionizable cationic amino lipid that has been shown to be effective in formulating LNPs for the delivery of various RNA modalities. A key feature of LNPs formulated with this compound is their propensity for specific lung targeting following intravenous administration, offering potential therapeutic avenues for pulmonary diseases.
These application notes provide a detailed protocol for the preparation of LNPs using this compound, focusing on the widely used microfluidics-based manufacturing method. This is followed by protocols for the essential characterization of the resulting LNPs.
Data Presentation
Table 1: Exemplary Formulation Parameters for this compound LNPs
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [1] |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | [1] |
| Structural Lipid | Cholesterol | [1] |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | [2] |
| Molar Ratio (IL:DOPE:Chol:PEG) | 50:10:38.5:1.5 | [1] |
| Aqueous Buffer | 50 mM Citrate (B86180) Buffer, pH 4.0 | [3] |
| Organic Solvent | Ethanol (B145695) | [2] |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | [2][3] |
| Total Flow Rate | 12 mL/min | [2] |
| N:P Ratio* | ~6 | [1] |
*The Nitrogen to Phosphate (B84403) (N:P) ratio is the molar ratio of the ionizable nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid. This is a critical parameter that should be optimized for each specific nucleic acid payload.
Table 2: Expected Physicochemical Properties of this compound LNPs
| Property | Expected Value | Technique |
| Mean Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Slightly positive at neutral pH | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Protocol 1: Preparation of Lipid Nanoparticles using Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (or other nucleic acid cargo)
-
Ethanol (200 proof, molecular biology grade)
-
Citric Acid
-
Sodium Citrate
-
Nuclease-free water
-
Microfluidic mixing instrument and cartridges
-
Syringes (1 mL and 3 mL, Luer-lock)
-
Glass vials
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in ethanol. b. In a glass vial, combine the lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5). c. Add ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM). d. Vortex gently to ensure a homogenous mixture.
-
Preparation of mRNA Solution (Aqueous Phase): a. Prepare a 50 mM citrate buffer (pH 4.0) using nuclease-free water. b. Dilute the mRNA stock solution in the citrate buffer to the desired concentration. The final concentration should be calculated to achieve the target N:P ratio.
-
Microfluidic Mixing: a. Set up the microfluidic mixing instrument according to the manufacturer's instructions. b. Load the lipid solution (organic phase) into a 1 mL syringe and the mRNA solution (aqueous phase) into a 3 mL syringe. c. Prime the microfluidic cartridge with ethanol. d. Set the instrument parameters: Flow Rate Ratio of 3:1 (aqueous:organic) and a Total Flow Rate of 12 mL/min.[2] e. Initiate the mixing process. The first and last portions of the collected solution should be discarded to ensure the collection of LNPs formed under stable flow conditions. f. Collect the LNP dispersion in a sterile tube.
-
Downstream Processing: a. To remove ethanol and exchange the buffer, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette. b. Perform two buffer exchanges, each for at least 2 hours, at 4°C. c. Sterile filter the final LNP formulation through a 0.22 µm syringe filter. d. Store the LNPs at 4°C.
Protocol 2: Characterization of Lipid Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure: a. Dilute a small aliquot of the LNP dispersion in PBS (pH 7.4). b. Transfer the diluted sample to a suitable cuvette. c. Measure the particle size (Z-average) and PDI according to the instrument's protocol.
2. Zeta Potential Measurement:
-
Instrument: Instrument capable of Electrophoretic Light Scattering (ELS).
-
Procedure: a. Dilute a small aliquot of the LNP dispersion in a low ionic strength buffer (e.g., 1 mM KCl). b. Transfer the diluted sample to a zeta potential cell. c. Measure the zeta potential according to the instrument's protocol.
3. Encapsulation Efficiency Determination using RiboGreen Assay:
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.
-
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in TE buffer)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare a standard curve: Create a series of known RNA concentrations in TE buffer. b. Prepare LNP samples: i. Total RNA: Dilute the LNP dispersion in TE buffer containing 1% Triton X-100 to disrupt the nanoparticles. ii. Free RNA: Dilute the LNP dispersion in TE buffer without detergent. c. Assay: i. Add the standards and LNP samples to the 96-well plate in triplicate. ii. Add the diluted RiboGreen reagent to all wells. iii. Incubate for 5 minutes at room temperature, protected from light. iv. Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm. d. Calculation: i. Determine the RNA concentration of the "Total RNA" and "Free RNA" samples from the standard curve. ii. Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100
Visualizations
Caption: Workflow for this compound LNP preparation.
References
Application Notes and Protocols for CP-LC-1074 LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid Nanoparticles (LNPs) are at the forefront of non-viral gene delivery systems, enabling the clinical success of therapies such as mRNA vaccines. The precise composition of these LNPs is critical to their efficacy, safety, and stability. This document provides detailed application notes and protocols for the formulation of LNPs using the ionizable cationic amino lipid CP-LC-1074. This compound is a novel lipid derived from the naturally occurring amino acid homocysteine, which has demonstrated efficient in vivo delivery of various RNA modalities, including mRNA, circRNA, and saRNA.[1] A key feature of LNPs formulated with this compound is their potential for specific lung targeting following intravenous administration, with no reported signs of toxicity.[1]
The optimal molar ratio of the lipid components is a crucial parameter that dictates the physicochemical properties and biological performance of the resulting LNPs. These properties include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and ultimately, the efficiency of cargo delivery to target cells.
Optimal Molar Ratio for this compound LNP Formulation
A typical and effective formulation for this compound utilizes a specific molar ratio of four key lipid components: the ionizable lipid itself, a helper lipid, cholesterol, and a PEGylated lipid. The established molar ratio for a standard this compound LNP formulation is as follows:
| Component | Molar Ratio (%) |
| This compound (Ionizable Lipid) | 50 |
| Cholesterol | 38.5 |
| DOPE (Helper Lipid) | 10 |
| PEG-lipid | 1.5 |
Table 1: Optimal Molar Ratios for this compound LNP Formulation.[1]
This composition has been shown to be effective for RNA delivery.[1] The individual components play distinct and synergistic roles:
-
This compound: The ionizable cationic lipid is central to encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.
-
Cholesterol: This structural "helper" lipid enhances particle stability and can influence the fluidity of the lipid bilayer.[2]
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): As a helper lipid, DOPE aids in the endosomal escape of the nucleic acid cargo, a critical step for successful delivery.[2]
-
PEG-lipid: The inclusion of a polyethylene (B3416737) glycol (PEG)-conjugated lipid helps to control particle size during formation and reduces aggregation.[3] It also provides a hydrophilic shell that can increase circulation time in vivo.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of this compound LNPs based on the optimal molar ratio.
Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a reproducible and scalable method for LNP synthesis.[4][5]
Materials:
-
This compound
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695) (anhydrous)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, Cholesterol, DOPE, and DMG-PEG 2000 in anhydrous ethanol.
-
Combine the individual lipid stock solutions in a glass vial to achieve the final molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DOPE:DMG-PEG 2000).
-
The total lipid concentration in the ethanolic solution should be optimized, with a typical starting point being in the range of 10-25 mM.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid (this compound) is positively charged, facilitating complexation with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase. A common starting ratio is 3:1.[4]
-
Pump the two solutions through the microfluidic cartridge to induce rapid mixing and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS).
-
Measure the zeta potential. The surface charge of LNPs is an important factor for their stability and interaction with cells.
-
3. Nucleic Acid Encapsulation Efficiency:
-
Method: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, measure the fluorescence of the intact LNPs.
-
In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid, then measure the total fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence * 100
-
Data Presentation
The following table summarizes the expected physicochemical properties of this compound LNPs formulated using the optimal molar ratio and the protocol described above.
| Parameter | Expected Value |
| Molar Ratio (this compound:Chol:DOPE:PEG) | 50:38.5:10:1.5 |
| Particle Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near-neutral |
| Encapsulation Efficiency | > 90% |
Table 2: Expected Physicochemical Properties of Optimized this compound LNPs.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the formulation and characterization of this compound LNPs.
Caption: Workflow for the formulation of this compound LNPs.
Caption: Workflow for the characterization of this compound LNPs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CP-LC-1074 in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-LC-1074 is a novel, potent, and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is strongly implicated in the pathogenesis of chronic inflammatory respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3][4] this compound offers a targeted therapeutic approach to mitigate the inflammatory processes underlying these conditions.
These application notes provide detailed protocols for the preclinical evaluation of this compound in relevant in vitro and in vivo models of respiratory disease.
Mechanism of Action
The p38 MAPK signaling pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and oxidative stress.[2] Activation of the p38 MAPK cascade leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, which in turn regulate the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and IL-8.[2][5] In respiratory diseases like COPD, p38 MAPK is over-activated in key inflammatory cells, including alveolar macrophages.[6]
This compound is an ATP-competitive inhibitor that selectively binds to the p38α and p38β isoforms, preventing their phosphorylation and subsequent activation. By inhibiting p38 MAPK, this compound effectively suppresses the production of key inflammatory mediators, thereby reducing the inflammatory response in the lungs.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound in preclinical models of respiratory inflammation.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme | Parameter | This compound IC50 (nM) | Reference Compound (SB202190) IC50 (nM) |
| Kinase Assay | p38α MAPK | Enzymatic Activity | 15 | 50 |
| Kinase Assay | p38β MAPK | Enzymatic Activity | 35 | 100 |
| Cell-based Assay | LPS-stimulated THP-1 cells | TNF-α Release | 50 | 150 |
| Cell-based Assay | IL-1β-stimulated A549 cells | IL-6 Release | 75 | 200 |
Data are representative. IC50 values for reference compounds are sourced from publicly available data.[7][8]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Treatment Group | Dose (mg/kg, i.p.) | BALF Total Cell Count (x105) | BALF Neutrophil Count (x105) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | - | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 |
| LPS + Vehicle | - | 25.6 ± 4.2 | 18.9 ± 3.1 | 5.8 ± 0.9 |
| LPS + this compound | 1 | 15.3 ± 2.8 | 10.1 ± 2.2 | 3.2 ± 0.6* |
| LPS + this compound | 5 | 8.9 ± 1.9 | 4.5 ± 1.5 | 1.8 ± 0.4 |
| LPS + Dexamethasone (B1670325) | 1 | 12.1 ± 2.5 | 7.8 ± 1.8 | 2.5 ± 0.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. LPS + Vehicle group. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.
Experimental Protocols
Caption: Preclinical Experimental Workflow for this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxicity of this compound on a human lung adenocarcinoma epithelial cell line, A549.
Materials:
-
A549 cells (ATCC CCL-185)
-
DMEM medium with 10% FBS, 1% penicillin/streptomycin
-
This compound
-
Resazurin-based cell viability assay kit
-
96-well plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of the resazurin (B115843) reagent to each well and incubate for 2-4 hours.[9]
-
Measure the fluorescence at the recommended wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Cytokine Release Assay
This protocol measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human bronchial epithelial cells (BEAS-2B).
Materials:
-
BEAS-2B cells
-
Culture medium
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)
-
This compound
-
ELISA kits for human TNF-α and IL-6[10]
-
24-well plates
Procedure:
-
Seed BEAS-2B cells in a 24-well plate and grow to confluence.[11]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or IL-1β (10 ng/mL) for 24 hours.[5]
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[10][12]
-
Determine the IC50 value of this compound for cytokine inhibition.
Protocol 3: In Vitro Western Blot Analysis of p-p38 MAPK
This protocol is used to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of p38 MAPK.
Materials:
-
A549 or BEAS-2B cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and anti-GAPDH[13]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluence.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with a known p38 MAPK activator (e.g., anisomycin (B549157) or UV radiation) for 30 minutes.[13]
-
Lyse the cells and determine the protein concentration.[1]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[1][14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an ECL substrate.[1]
-
Strip the membrane and re-probe with antibodies against total p38 MAPK and GAPDH for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total p38 MAPK.
Protocol 4: In Vivo LPS-Induced Acute Lung Injury Model in Mice
This protocol describes the induction of acute lung injury in mice using intratracheal administration of LPS to evaluate the in vivo efficacy of this compound.[2][15]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile PBS
-
Anesthetics
Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Intratracheally instill 50 µL of LPS (1 mg/mL in sterile PBS) into the lungs of the mice.[16] A control group should receive sterile PBS.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour before and 12 hours after LPS instillation. A positive control group can be treated with dexamethasone.
-
At 24 hours post-LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS.[15]
-
Determine the total and differential cell counts in the BAL fluid (BALF).
-
Measure the levels of TNF-α and IL-6 in the BALF using ELISA.[17]
-
Harvest the lungs for histological analysis (H&E staining) and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.[18]
Pharmacokinetics
A preliminary pharmacokinetic study of this compound in mice is recommended to determine its bioavailability, half-life, and tissue distribution.[4][19] This information is crucial for designing effective dosing regimens for in vivo efficacy studies. Standard protocols for pharmacokinetic analysis of small molecule kinase inhibitors are widely available.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-17-induced cytokine release in human bronchial epithelial cells in vitro: role of mitogen-activated protein (MAP) kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. [In vitro exposure of a human bronchial epithelial cell line with nitrogen dioxide induces enhanced transcription and liberation of pro-inflammatory cytokines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 16. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-LC-1074 for Therapeutic Protein Expression in Lungs
Product Name: CP-LC-1074 Lung-Targeted Gene Delivery System
Catalog Number: this compound
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel lipid-based nanoparticle formulation designed for the efficient delivery of plasmid DNA or mRNA encoding therapeutic proteins to the lungs. This system is optimized for high transfection efficiency in airway epithelial cells with minimal toxicity, making it an ideal tool for preclinical research in lung gene therapy. The cationic lipid composition of this compound facilitates the encapsulation of nucleic acids and promotes cellular uptake and endosomal escape, leading to robust protein expression in the target lung tissue. Gene delivery to the lung has historically been a significant challenge in the field of drug delivery.[1] this compound is designed to overcome common barriers such as mucus clearance and immune responses to enable sustained therapeutic protein production. While viral vectors are a common method for in vivo gene delivery, lipid-based nanoparticles like this compound offer a non-viral alternative with a potentially better safety profile.[2]
Product Specifications
| Property | Specification |
| Composition | Cationic Lipid : Helper Lipid : PEG-Lipid |
| Mean Particle Size | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Surface Charge (Zeta Potential) | +20 to +40 mV |
| Nucleic Acid Encapsulation | > 90% |
| Storage | Store at 4°C. Do not freeze. |
| Shelf Life | 12 months from date of receipt |
Applications
-
Transient expression of therapeutic proteins in lung epithelial cells in vitro and in vivo.
-
Preclinical evaluation of gene therapies for pulmonary diseases such as cystic fibrosis and alpha-1 antitrypsin deficiency.
-
Development of lung-directed therapies for cancer.[1]
Experimental Data
In Vitro Transfection Efficiency
Table 1: In Vitro Transfection of Human Bronchial Epithelial Cells (BEAS-2B)
| Cell Line | Nucleic Acid | Reporter Gene | Transfection Efficiency (%) | Cell Viability (%) |
| BEAS-2B | pDNA | eGFP | 65 ± 5 | 92 ± 4 |
| BEAS-2B | mRNA | Luciferase | 85 ± 7 | 95 ± 3 |
Data are presented as mean ± standard deviation (n=3).
In Vivo Protein Expression in Murine Lungs
Table 2: In Vivo Luciferase Expression in Balb/c Mice via Intratracheal Instillation
| Time Post-Administration | Luciferase Expression (photons/sec/cm²/sr) |
| 6 hours | 1.5 x 10⁶ |
| 24 hours | 8.2 x 10⁷ |
| 48 hours | 5.1 x 10⁷ |
| 72 hours | 1.9 x 10⁷ |
| 7 days | 2.3 x 10⁵ |
Mice were administered a single dose of this compound complexed with luciferase-encoding mRNA.
Signaling Pathway and Mechanism of Action
The this compound nanoparticle system facilitates gene delivery through a multi-step process involving cellular uptake, endosomal escape, and subsequent transcription and translation of the delivered nucleic acid. The cationic nature of the nanoparticles is crucial for their interaction with the negatively charged cell membrane, triggering endocytosis. Once inside the endosome, the lipid composition of this compound is designed to promote destabilization of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.
Caption: Cellular uptake and mechanism of action of this compound.
Experimental Protocols
Protocol for In Vitro Transfection of BEAS-2B Cells
This protocol describes the forward transfection of human bronchial epithelial cells (BEAS-2B) in a 24-well plate format.
Materials:
-
This compound Lung-Targeted Gene Delivery System
-
Plasmid DNA or mRNA encoding the protein of interest (1 µg/µL)
-
BEAS-2B cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
24-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed BEAS-2B cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.
-
Preparation of Nucleic Acid-CP-LC-1074 Complexes: a. For each well to be transfected, dilute 0.5 µg of nucleic acid in 25 µL of Opti-MEM in a microcentrifuge tube. Mix gently. b. In a separate tube, dilute 1.5 µL of this compound in 25 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted nucleic acid and the diluted this compound. Mix gently by pipetting up and down. d. Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 50 µL of nucleic acid-CP-LC-1074 complex to each well containing cells and medium. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analysis: Analyze for reporter gene expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase) and assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).
Caption: Workflow for in vitro transfection using this compound.
Protocol for In Vivo Gene Delivery to Murine Lungs
This protocol describes the intratracheal instillation of this compound complexes for gene delivery to the lungs of Balb/c mice. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
This compound Lung-Targeted Gene Delivery System
-
mRNA encoding the protein of interest (e.g., Luciferase) (1 µg/µL)
-
Sterile, endotoxin-free PBS
-
Balb/c mice (6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Animal intubation platform and laryngoscope
-
Gel-loading pipette tips
Procedure:
-
Preparation of mRNA-CP-LC-1074 Complexes: a. For each mouse, dilute 20 µg of mRNA in 25 µL of sterile PBS. b. In a separate tube, dilute 40 µL of this compound in 25 µL of sterile PBS. c. Combine the diluted mRNA and the diluted this compound. Mix gently. d. Incubate for 20 minutes at room temperature.
-
Animal Preparation: a. Anesthetize the mouse using isoflurane. b. Position the mouse on the intubation platform.
-
Intratracheal Instillation: a. Visualize the trachea using a laryngoscope. b. Carefully insert a gel-loading pipette tip into the trachea. c. Dispense the 50 µL of the mRNA-CP-LC-1074 complex solution into the lungs.
-
Recovery: a. Allow the mouse to recover from anesthesia on a warming pad.
-
Analysis: a. At desired time points (e.g., 6, 24, 48, 72 hours), analyze protein expression. For luciferase, this can be done using an in vivo imaging system (IVIS) following intraperitoneal injection of luciferin.
Caption: Workflow for in vivo lung gene delivery in mice.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | Suboptimal cell health or confluency | Ensure cells are healthy and within the recommended confluency range. |
| Incorrect nucleic acid to this compound ratio | Optimize the ratio of nucleic acid to this compound. A typical starting point is a 1:3 (µg:µL) ratio. | |
| Presence of serum during complex formation | Always form complexes in a serum-free medium like Opti-MEM. | |
| High Cell Toxicity | Excessive amount of this compound | Reduce the amount of this compound used. Perform a dose-response curve to find the optimal balance between efficiency and viability. |
| Poor quality of nucleic acid | Use high-purity, endotoxin-free nucleic acid preparations. | |
| Inconsistent In Vivo Results | Improper intratracheal instillation | Ensure proper visualization of the trachea and consistent delivery volume. Practice the technique to ensure reproducibility. |
| Degradation of nucleic acid | Handle mRNA carefully to avoid degradation by RNases. Use nuclease-free reagents and consumables. |
References
Application Notes and Protocols for Quality Control of CP-LC-1074 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The critical quality attributes (CQAs) of these LNPs must be carefully controlled to ensure their safety, efficacy, and stability. This document provides a comprehensive overview of the key quality control parameters, analytical methodologies, and detailed protocols for the characterization of lipid nanoparticles formulated with the ionizable cationic amino lipid CP-LC-1074. A typical formulation for this compound LNPs consists of the ionizable lipid, cholesterol, a helper lipid such as DOPE, and a PEGylated lipid in a molar ratio of approximately 50:38.5:10:1.5.[1] Adherence to these quality control measures is essential for the successful development and translation of this compound LNP-based therapies.
Key Quality Control Parameters
The consistent production of high-quality this compound LNPs requires the diligent monitoring of several critical parameters. These parameters influence the stability, biological activity, and safety profile of the final product.
| Critical Quality Attribute | Analytical Technique(s) | Typical Specification |
| Particle Size (Mean Diameter) | Dynamic Light Scattering (DLS) | 50 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Neutral or slightly negative at physiological pH |
| Encapsulation Efficiency (%EE) | Fluorescence Spectroscopy (e.g., RiboGreen assay) | > 90% |
| Nucleic Acid Integrity | Gel Electrophoresis (e.g., Agarose, Capillary) | Intact, single band |
| Lipid Composition and Ratio | High-Performance Liquid Chromatography (HPLC) with CAD or ELSD | Conforms to the target molar ratio (e.g., 50:38.5:10:1.5) |
| Purity (Lipid-related impurities) | High-Performance Liquid Chromatography (HPLC) | Absence of significant degradation products |
| pH | pH Meter | 6.0 - 7.5 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
| Residual Solvents (e.g., Ethanol) | Gas Chromatography (GC) | < 5000 ppm |
| In Vitro Potency | Cell-based protein expression or gene knockdown assay | Consistent lot-to-lot activity |
| Stability | DLS, %EE, and Potency assays over time | Stable under defined storage conditions |
Experimental Protocols
Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, and the distribution of sizes is reflected in the Polydispersity Index (PDI).[2]
Methodology:
-
Sample Preparation: Dilute the this compound LNP suspension with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration for DLS analysis. The final concentration should result in a count rate within the instrument's optimal range.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Select the appropriate dispersant properties (viscosity and refractive index of the buffer).
-
Set the measurement angle (typically 173°).
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 1 minute.
-
Perform at least three replicate measurements.
-
-
Data Analysis: The instrument software will calculate the Z-average mean diameter and the PDI. The results should be reported as the mean ± standard deviation.
Zeta Potential Measurement
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.
Methodology:
-
Sample Preparation: Dilute the this compound LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.
-
Instrument Setup:
-
Use a specific zeta potential measurement cell.
-
Set the temperature to 25°C.
-
Enter the dispersant properties.
-
-
Measurement:
-
Load the sample into the cell, ensuring no air bubbles are present.
-
Perform the measurement according to the instrument's protocol.
-
-
Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation.
Encapsulation Efficiency (%EE) Determination
Principle: The encapsulation efficiency is determined by quantifying the amount of nucleic acid protected within the LNPs compared to the total amount of nucleic acid. A common method involves using a fluorescent dye (e.g., RiboGreen) that exhibits enhanced fluorescence upon binding to nucleic acids. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).
Methodology:
-
Reagent Preparation:
-
Prepare a standard curve of the nucleic acid (e.g., mRNA) in the assay buffer.
-
Prepare a diluted solution of the fluorescent dye in the assay buffer.
-
Prepare a 2% Triton X-100 solution.
-
-
Measurement of Free Nucleic Acid:
-
Add the diluted this compound LNP sample to a microplate well.
-
Add the fluorescent dye solution and incubate in the dark for 5-10 minutes.
-
Measure the fluorescence (Fluorescence_free).
-
-
Measurement of Total Nucleic Acid:
-
To the same well (or a separate one with the same LNP sample), add the Triton X-100 solution to lyse the LNPs.
-
Incubate for 5-10 minutes to ensure complete lysis.
-
Measure the fluorescence (Fluorescence_total).
-
-
Calculation:
-
Determine the concentration of free and total nucleic acid from the standard curve.
-
Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Lipid Composition and Purity Analysis
Principle: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is used to separate and quantify the individual lipid components of the LNP formulation.[2][3] This method can also detect lipid-related impurities and degradation products.
Methodology:
-
Sample Preparation:
-
Disrupt the this compound LNPs by diluting the sample in an organic solvent such as methanol (B129727) or isopropanol.[3]
-
Prepare standard solutions of each lipid component (this compound, cholesterol, DOPE, PEG-lipid) at known concentrations.
-
-
HPLC-CAD/ELSD Conditions (Example):
-
Column: A reverse-phase column suitable for lipid analysis (e.g., C8 or C18).
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: CAD or ELSD.
-
-
Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Integrate the peaks corresponding to each lipid.
-
-
Calculation:
-
Construct a calibration curve for each lipid standard.
-
Quantify the amount of each lipid in the LNP sample.
-
Calculate the molar ratio of the lipids and compare it to the target formulation.
-
Assess the presence of any impurity peaks.
-
Visualizations
Caption: Quality Control Workflow for this compound LNPs.
Caption: Encapsulation Efficiency Determination Workflow.
References
Application Notes and Protocols for the Analytical Characterization of CP-LC-1074 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of lipid nanoparticles (LNPs), with a focus on formulations containing the ionizable cationic amino lipid CP-LC-1074. The following protocols are designed to guide researchers in obtaining robust and reliable data on the critical quality attributes of their LNP formulations.
LNP Size, Polydispersity, and Zeta Potential Analysis
The size, size distribution (polydispersity index or PDI), and surface charge (zeta potential) of LNPs are critical parameters that influence their stability, biodistribution, and cellular uptake.[1][2][3][][5][6]
Dynamic Light Scattering (DLS) for Size and Polydispersity Analysis
Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique widely used to measure the hydrodynamic diameter and polydispersity of nanoparticles in suspension.[1][3][5][7] It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[5] For this compound LNPs, DLS is essential for routine quality control and to ensure batch-to-batch consistency.[1][5] Multi-angle DLS (MADLS) can provide enhanced resolution and more accurate particle size distributions compared to traditional single-angle DLS.[8][9]
Protocol: LNP Size and PDI Measurement by DLS
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Gently mix the sample by inverting the vial several times. Avoid vortexing to prevent particle aggregation or degradation.
-
Dilute the LNP suspension in an appropriate buffer (e.g., 1x PBS) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.[10]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Select a suitable measurement temperature (e.g., 25°C).
-
Enter the solvent viscosity and refractive index into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including the number of runs and duration of each run.
-
Initiate the measurement.
-
-
Data Analysis:
-
The software will report the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
-
A PDI value below 0.3 is generally considered indicative of a monodisperse and stable LNP population.[6]
-
Electrophoretic Light Scattering (ELS) for Zeta Potential Analysis
Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNPs.[][11] It is a key indicator of the stability of the colloidal dispersion; a higher absolute zeta potential value generally indicates better stability due to electrostatic repulsion between particles.[] For this compound LNPs, which contain an ionizable lipid, the zeta potential is also pH-dependent and can influence their interaction with cell membranes.[12]
Protocol: LNP Zeta Potential Measurement by ELS
-
Sample Preparation:
-
Instrument Setup:
-
Use a dedicated zeta potential cell.
-
Ensure the electrodes are clean before use.
-
-
Measurement:
-
Carefully inject the diluted sample into the zeta potential cell, avoiding the introduction of air bubbles.[10]
-
Place the cell in the instrument.
-
Set the measurement parameters in the software.
-
-
Data Analysis:
-
The software will calculate the zeta potential based on the electrophoretic mobility of the particles using the Henry equation.[10]
-
The zeta potential is typically reported in millivolts (mV).
-
LNP Morphology and Structure Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Application Note: Cryo-TEM provides direct visualization of the morphology, size, and internal structure of LNPs in their near-native, hydrated state.[13][14][15] This technique is invaluable for confirming the particle shape (e.g., spherical), observing the lipid bilayer, and assessing the encapsulation of the therapeutic cargo.[13][14] Unlike DLS, which provides an ensemble average, cryo-TEM allows for the analysis of individual particles, revealing sample heterogeneity.[15]
Protocol: LNP Morphology Analysis by Cryo-TEM
-
Sample Preparation (Vitrification):
-
Place a small volume (3-5 µL) of the LNP suspension onto a TEM grid (e.g., lacey carbon or holey carbon film).
-
Blot the grid with filter paper to create a thin film of the sample.
-
Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preventing the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen conditions.
-
Insert the holder into the TEM.
-
Acquire images at a low electron dose to minimize radiation damage to the sample.
-
-
Data Analysis:
-
Analyze the acquired images to determine particle size distribution, morphology, and lamellarity.
-
Specialized software can be used for automated particle detection and analysis to obtain statistically significant data from a large number of particles.[16]
-
Quantification of Lipid Components and Encapsulation Efficiency
Accurate quantification of the lipid components and the encapsulated therapeutic payload (e.g., mRNA) is crucial for ensuring the quality and efficacy of the LNP formulation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[17][18][19]
Lipid Content Analysis by HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
Application Note: Since lipids lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are commonly used for their quantification.[7][18][19] These detectors are mass-based and provide a more uniform response for different lipid species compared to UV detection. This method allows for the separation and quantification of the individual lipid components in the this compound LNP formulation, such as the ionizable lipid (this compound), helper lipids, cholesterol, and PEGylated lipids.[7][17][20]
Protocol: HPLC-CAD/ELSD for Lipid Quantification
-
Sample Preparation:
-
Disrupt the LNP structure to release the lipids by adding a suitable organic solvent (e.g., a mixture of methanol (B129727) and chloroform (B151607) or isopropanol).
-
Vortex and centrifuge the sample to precipitate any non-lipid components.
-
Collect the supernatant containing the dissolved lipids.
-
-
HPLC-CAD/ELSD Method:
-
Column: A reverse-phase C18 column is typically used.[21]
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like trifluoroacetic acid (TFA), is used for separation.[21]
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Standard Preparation: Prepare a series of calibration standards for each lipid component to be quantified.
-
-
Data Analysis:
-
Integrate the peak areas for each lipid in the chromatogram.
-
Construct a calibration curve for each lipid standard.
-
Calculate the concentration of each lipid in the LNP sample based on the calibration curves.
-
Encapsulation Efficiency by Fluorescence Spectroscopy or HPLC
Application Note: Encapsulation efficiency (EE%) is a critical quality attribute that determines the percentage of the therapeutic cargo successfully encapsulated within the LNPs.[7] This can be determined using a fluorescent dye-based assay (e.g., RiboGreen) or by chromatographic methods.[7][22] The RiboGreen assay is a high-throughput method that relies on the fluorescence enhancement of the dye upon binding to nucleic acids.[7] HPLC-based methods offer an alternative for separating and quantifying encapsulated versus free nucleic acids.[22][23]
Protocol: Encapsulation Efficiency using RiboGreen Assay
-
Principle: The RiboGreen dye is impermeable to the LNP membrane and will only fluoresce upon binding to the free, unencapsulated RNA. By measuring the fluorescence before and after disrupting the LNPs with a surfactant (e.g., Triton X-100), the amount of encapsulated RNA can be determined.
-
Procedure:
-
Measurement of Free RNA:
-
Dilute the LNP sample in a suitable buffer.
-
Add the RiboGreen reagent and incubate in the dark.
-
Measure the fluorescence intensity (Excitation ~480 nm, Emission ~520 nm). This represents the amount of free RNA.
-
-
Measurement of Total RNA:
-
To a separate aliquot of the diluted LNP sample, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated RNA.
-
Add the RiboGreen reagent and incubate.
-
Measure the fluorescence intensity. This represents the total amount of RNA.
-
-
Standard Curve: Prepare a standard curve using known concentrations of the RNA cargo.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free and total RNA.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100
-
Summary of Quantitative Data
| Parameter | Technique | Typical Values for LNPs |
| Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -50 mV to +50 mV[] |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, lamellar structure |
| Encapsulation Efficiency | Fluorescence Spectroscopy / HPLC | > 90% |
| Lipid Ratios | HPLC-CAD/ELSD | Dependent on formulation (e.g., 50/38.5/10/1.5 for IL/Ch/DOPE/PEG)[24] |
Experimental Workflows
Caption: Overall workflow for the characterization of this compound LNPs.
Caption: Workflow for determining encapsulation efficiency using a fluorescence-based assay.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsinstruments.ch [lsinstruments.ch]
- 5. allanchem.com [allanchem.com]
- 6. youtube.com [youtube.com]
- 7. blog.curapath.com [blog.curapath.com]
- 8. Enhanced Characterization of LNP with Multi-Angle Dynamic Light Scattering (MADLS) | Malvern Panalytical [malvernpanalytical.com]
- 9. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 12. agilent.com [agilent.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 15. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 16. atem.bio [atem.bio]
- 17. HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection [advancingrna.com]
- 18. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CP-LC-1074 LNP Encapsulation Efficiency
Welcome to the technical support center for the ionizable lipid CP-LC-1074. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the encapsulation efficiency of their lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting formulation for this compound LNPs?
A1: A commonly used starting molar ratio for LNP formulation with this compound is 50:38.5:10:1.5 for the ionizable lipid (this compound), cholesterol, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a PEGylated lipid, respectively[1].
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in ethanol (B145695) at a concentration of ≥10 mg/ml[1].
Q3: What are the key factors that influence the encapsulation efficiency of this compound LNPs?
A3: Several factors can significantly impact encapsulation efficiency, including:
-
Lipid molar ratios: The relative proportions of this compound, cholesterol, helper lipid (e.g., DOPE or DSPC), and PEG-lipid are critical.
-
N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid cargo.
-
Manufacturing Process: For microfluidic-based synthesis, parameters such as the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases are crucial.
-
Buffer Composition: The pH of the aqueous buffer used to dissolve the nucleic acid is vital for the protonation of the ionizable lipid, which facilitates encapsulation.
Q4: What is a good target for encapsulation efficiency?
A4: Generally, an encapsulation efficiency of over 80% is considered acceptable for many applications[2]. With optimization, it is often possible to achieve efficiencies of 90-95% or even higher.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound LNPs and provides systematic steps for resolution.
Issue 1: Low Encapsulation Efficiency (<80%)
Low encapsulation efficiency is a frequent challenge. The following steps can help identify and resolve the underlying cause.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low LNP encapsulation efficiency.
Detailed Troubleshooting Steps:
| Step | Parameter to Check/Optimize | Rationale | Recommended Action |
| 1 | N/P Ratio | The ratio of ionizable lipid nitrogen to nucleic acid phosphate is critical for complexation. An insufficient amount of ionizable lipid will result in incomplete encapsulation. | Start with an N/P ratio of around 6. If encapsulation is low, consider increasing the ratio to 8 or 10. Prepare several small-scale formulations with varying N/P ratios to determine the optimum. |
| 2 | Lipid Molar Ratios | The interplay between the four lipid components affects LNP structure and stability. The standard ratio (50:38.5:10:1.5) is a good starting point, but may require optimization for your specific nucleic acid cargo. | Systematically vary the percentage of one component at a time. For example, you could test cholesterol levels at 35%, 38.5%, and 42%, while keeping other components relative to the ionizable lipid constant. |
| 3 | Microfluidic Parameters | The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) influence the speed of mixing and nanoparticle formation, which can affect encapsulation. | A common starting FRR (aqueous:organic) is 3:1. You can test ratios from 2:1 to 4:1. For TFR, a range of 2 to 12 mL/min can be explored. Higher TFRs often lead to smaller particles, which may impact encapsulation. |
| 4 | RNA Integrity | Degraded RNA will not be efficiently encapsulated. | Run your RNA on a denaturing agarose (B213101) gel or use a Bioanalyzer to confirm its integrity. Ensure you are working in an RNase-free environment. |
| 5 | Lipid Quality and Storage | Lipids can degrade over time, especially if not stored properly. This compound should be stored at -20°C. | Use fresh, high-purity lipids. Ensure they have been stored according to the manufacturer's recommendations and have not undergone excessive freeze-thaw cycles. |
| 6 | Aqueous Buffer pH | The ionizable amine group of this compound needs to be protonated (positively charged) to interact with the negatively charged RNA. This occurs in an acidic environment. | Prepare your RNA in a low pH buffer, typically a sodium acetate (B1210297) or citrate (B86180) buffer with a pH between 4.0 and 5.0. Verify the pH of your buffer before use. |
Issue 2: High Polydispersity Index (PDI > 0.2)
A high PDI indicates a heterogeneous population of LNPs, which can be a consequence of suboptimal formulation or processing parameters.
Logical Relationship for PDI Troubleshooting
Caption: Key parameters influencing LNP Polydispersity Index (PDI).
-
Increase Total Flow Rate (TFR): Faster mixing in microfluidic systems often leads to smaller and more uniform particles.
-
Optimize PEG-Lipid Percentage: The PEG-lipid plays a crucial role in controlling particle size and preventing aggregation. While the typical formulation uses 1.5 mol%, adjusting this to between 1% and 2.5% can influence PDI.
-
Check Lipid Concentration: Very high lipid concentrations can sometimes lead to aggregation and a higher PDI. If you have deviated from standard protocols, consider reducing the total lipid concentration in the organic phase.
Experimental Protocols
Protocol 1: Optimization of N/P Ratio for this compound LNPs
Objective: To determine the optimal N/P ratio for maximizing mRNA encapsulation efficiency.
Materials:
-
This compound in ethanol
-
Cholesterol in ethanol
-
DOPE in ethanol
-
PEG-lipid in ethanol
-
mRNA in 50 mM sodium acetate buffer, pH 4.0
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Quant-iT RiboGreen Assay Kit
-
Nuclease-free water
-
1% Triton X-100 in TE buffer
Methodology:
-
Prepare Lipid Master Mix: Prepare a stock solution of the lipid mixture (this compound, Cholesterol, DOPE, PEG-lipid) in ethanol at the molar ratio of 50:38.5:10:1.5.
-
Prepare mRNA Solutions: Prepare separate aqueous solutions of your mRNA at a concentration that will allow you to achieve the target N/P ratios when mixed with the lipid phase.
-
Calculate Required Volumes: For each target N/P ratio (e.g., 4, 6, 8, 10), calculate the volumes of the lipid master mix and mRNA solution required. The N/P ratio is calculated as: (moles of Nitrogen in this compound) / (moles of Phosphate in mRNA)
-
LNP Formulation:
-
Set up the microfluidic system with a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.
-
Load the lipid master mix into the organic phase syringe and the corresponding mRNA solution into the aqueous phase syringe.
-
Run the system to formulate the LNPs. Collect the output.
-
-
Purification: Dialyze the collected LNP solution against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.
-
Encapsulation Efficiency Measurement (RiboGreen Assay):
-
Prepare a standard curve of your mRNA.
-
For each LNP sample, measure the fluorescence in two conditions: a. Intact LNPs (measures unencapsulated mRNA). b. Lysed LNPs (add Triton X-100 to disrupt the particles, measures total mRNA).
-
Calculate the encapsulation efficiency (%EE) using the formula: %EE = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Data Presentation:
| N/P Ratio | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 4 | |||
| 6 | |||
| 8 | |||
| 10 |
Protocol 2: Optimization of Microfluidic Parameters (TFR and FRR)
Objective: To evaluate the effect of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on LNP size, PDI, and encapsulation efficiency.
Methodology:
-
Prepare Reagents: Use the optimal N/P ratio determined in Protocol 1. Prepare the lipid master mix and the mRNA solution.
-
Experimental Design:
-
Part A (TFR Optimization): Fix the FRR at 3:1. Formulate LNPs at different TFRs (e.g., 2, 6, 12, 18 mL/min).
-
Part B (FRR Optimization): Fix the TFR at the optimal value from Part A. Formulate LNPs at different FRRs (e.g., 2:1, 3:1, 4:1).
-
-
LNP Formulation and Characterization: For each condition, formulate the LNPs as described in Protocol 1. Measure the particle size, PDI, and encapsulation efficiency.
Data Presentation:
Table 1: Effect of Total Flow Rate (TFR) at a constant FRR of 3:1
| TFR (mL/min) | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2 | |||
| 6 | |||
| 12 | |||
| 18 |
Table 2: Effect of Flow Rate Ratio (FRR) at the optimal TFR
| FRR (Aqueous:Organic) | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2:1 | |||
| 3:1 | |||
| 4:1 |
By following these troubleshooting guides and experimental protocols, researchers can systematically optimize their this compound LNP formulations to achieve high encapsulation efficiency and desirable physicochemical properties for their specific therapeutic applications.
References
Technical Support Center: CP-LC-1074 LNP Formulation
Welcome to the technical support center for CP-LC-1074 lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation of this compound-based LNPs for RNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulation?
This compound is an ionizable cationic amino lipid. In LNP formulations, its primary role is to encapsulate and protect the RNA payload. At an acidic pH during formulation, this compound is positively charged, facilitating the electrostatic interaction with the negatively charged RNA backbone. At physiological pH, it becomes nearly neutral, which helps in reducing toxicity and facilitating the release of the RNA cargo into the cytoplasm of target cells.
Q2: What is a typical starting formulation for this compound LNPs?
A common starting molar ratio for formulating LNPs with this compound is a four-component system. A frequently used ratio is 50:10:38.5:1.5 for the ionizable lipid (this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid, respectively.[1]
Q3: What are the recommended storage conditions for this compound and the formulated LNPs?
This compound lipid is typically stored at -20°C.[2] Formulated LNPs are prone to aggregation and degradation, especially at warmer temperatures. For short-term storage, 4°C is often used. For long-term stability, storage at -80°C is recommended, often in the presence of a cryoprotectant like sucrose (B13894).[3][4] It is crucial to minimize freeze-thaw cycles.
Q4: What is the significance of the N:P ratio in this compound LNP formulation?
The N:P ratio represents the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate (B84403) groups (P) in the RNA backbone. This ratio is a critical parameter that influences RNA encapsulation efficiency, LNP stability, and transfection efficiency. A common N:P ratio for LNP formulations is in the range of 3 to 6.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and characterization of this compound LNPs.
| Problem | Potential Cause | Suggested Solution |
| Low mRNA Encapsulation Efficiency (<80%) | Suboptimal lipid ratios. | - Ensure the molar ratio of this compound is sufficient (typically around 50%).- The choice of helper lipid can influence encapsulation; consider screening both DOPE and DSPC.[1] |
| Incorrect pH of the aqueous buffer. | - The aqueous buffer containing the mRNA should be acidic (pH 4-5) to ensure the ionization of this compound. | |
| Inefficient mixing during formulation. | - If using a microfluidic system, ensure proper mixing and flow rates.- For manual methods, ensure rapid and consistent mixing. | |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | Aggregation of LNPs. | - Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%).- Ensure the final LNP suspension is stored in a suitable buffer (e.g., PBS) at the correct pH. |
| Suboptimal formulation parameters. | - Adjust the flow rate ratio of the aqueous to organic phase during microfluidic synthesis.- Optimize the lipid concentration in the organic phase. | |
| Batch-to-Batch Variability | Inconsistent mixing. | - Utilize an automated mixing system like a microfluidic device for better reproducibility.[5] |
| Variability in raw materials. | - Ensure consistent quality and purity of all lipid components and the mRNA. | |
| Low Transfection Efficiency | Poor endosomal escape. | - The choice of helper lipid is critical. Studies have shown that for certain cell lines, changing the structural lipid from DSPC to DOPE can significantly impact transfection efficiency.[1] |
| LNP instability. | - Characterize the LNPs for size and encapsulation efficiency immediately after formulation and before transfection experiments to ensure integrity. | |
| Incorrect N:P ratio. | - Optimize the N:P ratio; a ratio that is too low may result in poor encapsulation, while a ratio that is too high can lead to toxicity. | |
| Signs of LNP Aggregation Over Time | Improper storage conditions. | - Store LNPs at recommended temperatures (-80°C for long-term).- Consider adding a cryoprotectant such as sucrose for frozen storage.[3] |
| Suboptimal PEG-lipid content. | - A slightly higher percentage of PEG-lipid can help prevent aggregation during storage. |
Data Presentation
Table 1: Example this compound LNP Formulation Parameters
| Parameter | Recommended Value |
| Ionizable Lipid | This compound |
| Helper Lipid | DOPE or DSPC |
| Sterol | Cholesterol |
| PEG-Lipid | e.g., DMG-PEG 2000 |
| Molar Ratio (IL:Helper:Chol:PEG) | 50:10:38.5:1.5[1] |
| Aqueous Buffer pH | 4.0 - 5.0 |
| N:P Ratio | 3 - 6 |
| Organic Solvent | Ethanol (B145695) |
Table 2: Typical Quality Attributes of this compound LNPs
| Attribute | Target Range | Characterization Method |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration should be optimized, a typical starting point is 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming (e.g., to 37°C) may be necessary, especially for cholesterol.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to the desired concentration in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr).
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.
-
Protocol 2: Characterization of LNPs
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency Measurement (RiboGreen Assay):
-
Prepare two sets of samples from the LNP suspension.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).
-
The other set remains untreated (free mRNA).
-
Add the RiboGreen reagent to both sets and measure the fluorescence.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound LNPs.
Caption: A decision tree for troubleshooting common issues in this compound LNP formulation.
References
- 1. tebubio.com [tebubio.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
CP-LC-1074 stability and storage conditions
Notice: Information regarding the chemical compound "CP-LC-1074," including its stability and storage conditions, could not be located in publicly available resources. The search results for this identifier primarily correspond to a programming problem, LeetCode 1074, and do not contain information about a chemical substance.
Therefore, the following content is a template designed to be adapted once specific, validated data for this compound is available. It is crucial to replace the placeholder information with actual experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound have not been publicly documented. However, for novel research compounds, it is general practice to store them protected from light, moisture, and extreme temperatures. A typical starting point would be storage at -20°C or -80°C in a desiccated, airtight container. The appropriate storage temperature is highly dependent on the compound's lability and formulation.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is recommended to equilibrate the vial to room temperature before opening to prevent condensation. If the compound is in a solid form, it should be carefully weighed out in a controlled environment. If it is in a solvent, ensure the solvent is appropriate for your downstream applications and has not evaporated.
Q3: What solvents are compatible with this compound?
A3: Solvent compatibility for this compound is not established. Researchers should perform small-scale solubility tests in common laboratory solvents (e.g., DMSO, ethanol, PBS) to determine the most suitable solvent for their experimental needs. The choice of solvent can significantly impact the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions. Perform a stability study under your experimental conditions. |
| Inaccurate concentration of stock solution. | Re-measure the concentration of the stock solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | Test alternative solvents or co-solvents. Consider adjusting the pH of the buffer if the compound has ionizable groups. |
| Exceeded solubility limit. | Prepare a more dilute stock solution. | |
| Loss of biological activity | Degradation of the active compound. | Assess the stability of the compound in your experimental media over the time course of the experiment. Consider the presence of enzymes or other reactive species that could degrade the compound. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
-
Objective: To determine the short-term stability of this compound in a specific solvent and temperature.
-
Materials:
-
This compound
-
Selected solvent (e.g., DMSO)
-
Analytical equipment (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the solution into multiple vials.
-
Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.
-
Analyze the concentration of the remaining this compound using a suitable analytical method.
-
Calculate the percentage of degradation over time at each temperature.
-
Visualizations
The following diagrams are illustrative templates. The specific nodes and connections should be updated based on actual data for this compound.
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent results.
troubleshooting low transfection efficiency with CP-LC-1074
Welcome to the support center for the CP-LC-1074 Transfection Reagent. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions to help you achieve high transfection efficiency in your experiments.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue that can be resolved by optimizing several key experimental parameters. This guide will walk you through potential causes and solutions to enhance the performance of this compound.
Issue: Sub-optimal Transfection Results
Several factors can contribute to low transfection efficiency. The following sections break down the most common areas for optimization.
Cell Health and Density
The condition and density of your cells at the time of transfection are critical for success.
Question: How do cell health and confluency affect transfection efficiency?
Answer: Healthy, actively dividing cells are more receptive to transfection.[1][2][3] Cells should be passaged regularly and not allowed to become overconfluent.[2] For optimal results with this compound, cells should be at a low passage number and greater than 90% viable before transfection.[1]
Experimental Protocol: Optimizing Cell Density
-
Cell Seeding: The day before transfection, seed your cells in fresh growth medium.
-
Density Gradient: Plate cells at a range of densities to determine the optimal confluency for your specific cell type. A general guideline is to aim for 70-90% confluency at the time of transfection.[4]
-
Visual Inspection: On the day of transfection, visually inspect the cells to ensure they are evenly distributed and in a logarithmic growth phase.
Table 1: Recommended Cell Seeding Densities for Different Plate Formats
| Plate Format | Adherent Cells per Well | Suspension Cells per Well |
| 96-well | 1 x 10⁴ - 2 x 10⁴ | 2 x 10⁵ - 1 x 10⁶ |
| 24-well | 5 x 10⁴ - 1 x 10⁵ | 1 x 10⁶ - 5 x 10⁶ |
| 12-well | 1 x 10⁵ - 2 x 10⁵ | 2 x 10⁶ - 1 x 10⁷ |
| 6-well | 2.5 x 10⁵ - 5 x 10⁵ | 5 x 10⁶ - 2.5 x 10⁷ |
Reagent and Nucleic Acid Concentrations
The ratio of transfection reagent to nucleic acid is a critical parameter to optimize.
Question: What is the optimal ratio of this compound to DNA/RNA?
Answer: The ideal ratio can vary depending on the cell type and the nature of the nucleic acid being transfected.[] A good starting point is a 2:1 ratio of this compound (in µL) to nucleic acid (in µg). However, it is highly recommended to perform a titration to find the optimal ratio for your specific system.[3][4] Using too much or too little reagent can negatively impact efficiency.[6]
Experimental Protocol: Optimizing the Reagent to Nucleic Acid Ratio
-
Prepare Nucleic Acid: Dilute your high-quality, endotoxin-free plasmid DNA or RNA in a serum-free medium. The A260/A280 ratio should be between 1.7 and 1.9.[3]
-
Prepare this compound: In a separate tube, dilute the this compound reagent in the same serum-free medium.
-
Create Ratios: Prepare a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1) of this compound (µL) to nucleic acid (µg).
-
Complex Formation: Combine the diluted nucleic acid and this compound, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the complexes to your cells and incubate for 24-48 hours before assaying for gene expression.
Table 2: Example Titration for a 24-well Plate
| Well | Nucleic Acid (µg) | This compound (µL) | Ratio (Reagent:NA) |
| 1 | 0.5 | 0.5 | 1:1 |
| 2 | 0.5 | 1.0 | 2:1 |
| 3 | 0.5 | 1.5 | 3:1 |
| 4 | 0.5 | 2.0 | 4:1 |
Incubation Times
The duration of complex formation and exposure of cells to the transfection complexes can influence both efficiency and cytotoxicity.
Question: How long should I incubate the transfection complexes with my cells?
Answer: For many cell lines, an incubation period of 24 to 48 hours is sufficient to see gene expression.[2] However, for sensitive cells, it may be beneficial to reduce the exposure time to the transfection complexes to minimize toxicity.[] This can be achieved by replacing the transfection medium with fresh, complete growth medium after 4-6 hours.[7]
Visualizing the Process
To better understand the transfection process with this compound, refer to the diagrams below.
Caption: A streamlined workflow for a typical transfection experiment.
Caption: The proposed mechanism of action for the this compound reagent.
Frequently Asked Questions (FAQs)
Q1: Can I use antibiotics in my media during transfection?
It is generally recommended to avoid using antibiotics during transfection as they can increase cell stress and lead to higher cytotoxicity.[8][9] If necessary, antibiotics can be added back to the media 24 hours post-transfection.
Q2: Can I use this compound for transfecting primary cells?
Yes, however, primary cells are often more sensitive and harder to transfect.[7][10] It is crucial to optimize conditions, such as using a lower concentration of the transfection reagent and nucleic acid, and potentially shortening the incubation time of the transfection complexes.[7]
Q3: My cells look unhealthy or are dying after transfection. What should I do?
High cell death can be caused by several factors:
-
Reagent Toxicity: Reduce the amount of this compound used.[7]
-
Nucleic Acid Toxicity: Lower the concentration of your DNA or RNA.[8]
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[7]
Q4: Should I perform the transfection in the presence or absence of serum?
This compound is designed to be compatible with serum-containing media. However, the formation of the transfection complexes should be done in a serum-free medium to ensure optimal complex formation.[8][9] Once the complexes are formed, they can be added to cells cultured in complete, serum-containing medium.
Q5: What is the size limit for plasmids that can be transfected with this compound?
Lipid-based reagents generally work well for plasmids up to ~15 kb.[7] For larger plasmids, transfection efficiency may decrease, and further optimization of the protocol will be required.[7]
References
- 1. wearecellix.com [wearecellix.com]
- 2. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 6. Common Issues in Cell Transfection [procellsystem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Analysis of Common Problems in Cell Transfection [creative-biogene.com]
- 9. genscript.com [genscript.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Optimizing CP-LC-1074 LNP Size and Polydispersity
Welcome to the technical support center for the optimization of CP-LC-1074 lipid nanoparticle (LNP) size and polydispersity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during LNP formulation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the size and polydispersity index (PDI) of this compound LNPs?
A1: The final size and PDI of your this compound LNPs are multifactorial. The primary determinants are not the RNA cargo size but rather the formulation and process parameters.[1] Key factors include:
-
Lipid Composition and Ratios: The molar ratio of the ionizable lipid (this compound), helper phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid is critical.[2]
-
PEG-Lipid Concentration: The percentage of PEG-lipid significantly impacts LNP size and stability. Higher concentrations generally lead to smaller, more uniform LNPs by preventing aggregation.[2][3]
-
Lipid Concentration: Higher total lipid concentrations in the organic phase can result in the formation of larger particles.[3]
-
Flow Rate Ratio (FRR): In microfluidic mixing systems, the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is a major determinant of particle size and PDI.[4]
-
Total Flow Rate (TFR): The combined flow rate of both phases can also influence the mixing dynamics and, consequently, LNP characteristics.[4]
-
Buffer pH: The pH of the aqueous buffer used to dissolve the RNA is crucial for the protonation of the ionizable lipid this compound, which enables RNA encapsulation.
Q2: My this compound LNPs are too large. How can I reduce their size?
A2: To decrease the size of your LNPs, consider the following troubleshooting steps:
-
Increase the Flow Rate Ratio (Aqueous:Organic): A higher FRR generally leads to smaller LNPs.[4]
-
Increase the Total Flow Rate (TFR): Faster mixing, achieved through a higher TFR, can result in the formation of smaller, more uniform particles.[3]
-
Increase the PEG-Lipid Molar Ratio: Increasing the proportion of PEG-lipid in your formulation can help control particle size and reduce aggregation.[2][3] A typical starting point is 1.5 mol%.
-
Decrease the Total Lipid Concentration: Lowering the lipid concentration in the ethanol (B145695) phase can lead to smaller LNPs.[3]
-
Post-formulation Extrusion: While not always necessary with microfluidic mixing, extrusion through polycarbonate membranes of a defined pore size can be used to reduce the size and PDI of pre-formed LNPs.
Q3: The polydispersity index (PDI) of my LNP formulation is too high (>0.2). What can I do to improve it?
A3: A high PDI indicates a heterogeneous population of LNPs, which is undesirable for most applications. To achieve a more monodisperse sample:
-
Optimize Flow Rates: Both the FRR and TFR are critical. Systematically screen different flow rates to find the optimal conditions for your specific formulation. A higher FRR is often associated with a decreased PDI.[4]
-
Ensure Miscibility: Confirm that all lipid components are fully dissolved in the ethanol phase before mixing. Incomplete dissolution can lead to variability.
-
Check for Aggregation: High PDI can be a sign of particle aggregation. Ensure the PEG-lipid concentration is adequate to provide a stable stealth layer.
-
Post-Formulation Dialysis/Purification: Proper dialysis or tangential flow filtration (TFF) after formation is crucial to remove ethanol and neutralize the pH, which can impact stability and PDI.[4]
Q4: What is a typical starting formulation for this compound LNPs?
A4: A commonly used starting molar ratio for LNPs containing an ionizable lipid like this compound is 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid.[5] For this compound, a formulation of this compound/Cholesterol/DOPE/PEG-lipid at a molar ratio of 50/38.5/10/1.5 has been shown to be effective.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Large LNP Size (>150 nm) | 1. Low Flow Rate Ratio (FRR) 2. Low Total Flow Rate (TFR) 3. High lipid concentration 4. Insufficient PEG-lipid | 1. Increase the FRR (e.g., from 3:1 to 4:1 or 5:1 aqueous:organic) 2. Increase the TFR (e.g., from 2 mL/min to 12 mL/min) 3. Decrease the total lipid concentration in the ethanol phase 4. Increase the molar percentage of PEG-lipid (e.g., from 1.5% to 2.5%) |
| High Polydispersity (PDI > 0.2) | 1. Sub-optimal mixing conditions 2. Lipid precipitation 3. LNP aggregation after formation | 1. Systematically optimize FRR and TFR 2. Ensure all lipids are fully solubilized in ethanol before mixing 3. Verify PEG-lipid concentration and ensure rapid dilution or dialysis into a neutral buffer post-mixing |
| Low RNA Encapsulation Efficiency | 1. Incorrect aqueous buffer pH 2. Sub-optimal N:P ratio 3. RNA degradation | 1. Ensure the aqueous buffer pH is acidic (e.g., pH 4.0) to protonate this compound 2. Optimize the N:P ratio (Nitrogen on ionizable lipid to Phosphate on RNA), typically between 3 and 6 3. Use RNase-free reagents and consumables |
Experimental Protocols
Protocol 1: Preparation of this compound LNP Formulation
This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
RNA cargo (e.g., mRNA, siRNA)
-
Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis device (e.g., Slide-A-Lyzer™ G2, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the individual lipid stocks to create a final lipid mixture in ethanol with a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).
-
The total lipid concentration in the final ethanol mixture should be between 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle vortexing or brief sonication may be required.
-
-
Preparation of RNA Solution (Aqueous Phase):
-
Dissolve the RNA cargo in 50 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.
-
-
LNP Assembly via Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the RNA solution (aqueous phase) into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the mixing process to generate the LNP suspension.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dilute the LNP suspension with PBS (pH 7.4) to reduce the ethanol concentration.
-
Transfer the diluted LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.
-
Protocol 2: Characterization of LNP Size and Polydispersity
Procedure:
-
Dynamic Light Scattering (DLS) Measurement:
-
Allow the DLS instrument (e.g., Malvern Zetasizer) to warm up and equilibrate.
-
Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) according to the instrument's standard operating procedure.
-
Perform at least three independent measurements and report the average and standard deviation.
-
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Decision tree for troubleshooting LNP size and PDI issues.
References
- 1. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 3. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 4. liposomes.ca [liposomes.ca]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Aggregation Issues with CP-LC-1074 Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered during experiments with CP-LC-1074 nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of this compound nanoparticle aggregation?
A1: Visual signs of aggregation can range from subtle to obvious. Key indicators include:
-
Increased Turbidity: A previously clear or translucent nanoparticle suspension may appear cloudy or opaque.
-
Visible Precipitate: The formation of visible particles, sediment, or flakes that may settle at the bottom of the container is a clear indication of significant aggregation.
-
Changes in Viscosity: An aggregated suspension may exhibit an increase in viscosity.
-
Color Change: For certain nanoparticle formulations, a change in color can signify aggregation-induced changes in particle size and light scattering properties.
Q2: What are the primary factors that cause this compound nanoparticle aggregation?
A2: Nanoparticle aggregation is primarily driven by the balance between attractive forces (van der Waals) and repulsive forces (electrostatic or steric).[1][2] Key factors that can disrupt this balance and lead to aggregation of this compound nanoparticles include:
-
Suboptimal pH: The pH of the dispersion medium is critical. If the pH is near the isoelectric point (pI) of the nanoparticles, their surface charge will be minimal, reducing electrostatic repulsion and leading to aggregation.
-
High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer surrounding the nanoparticles, which shields the surface charge and weakens electrostatic repulsion.[3]
-
Inadequate Surface Stabilization: Insufficient concentration or inappropriate choice of a stabilizing agent (e.g., a polymer coating like PEG) can leave hydrophobic patches exposed, promoting aggregation.
-
High Nanoparticle Concentration: A higher concentration of nanoparticles increases the frequency of collisions, making aggregation more likely.
-
Physical Stress: External factors such as vigorous vortexing, high-speed centrifugation, and freeze-thaw cycles can introduce enough energy to overcome the repulsive forces and induce aggregation.[4]
-
Temperature Fluctuations: Changes in temperature can affect the hydration layer around the nanoparticles and the conformation of surface stabilizers, potentially leading to instability.
Q3: How does sonication help in dispersing aggregated this compound nanoparticles?
A3: Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high-energy shockwaves that can physically break apart nanoparticle agglomerates.[5] It is a common and effective method for redispersing nanoparticles that have formed loose aggregates. However, it's important to use sonication judiciously, as excessive or high-power sonication can sometimes damage the nanoparticles or even induce aggregation.
Q4: Can surface modification prevent aggregation of this compound nanoparticles?
A4: Yes, surface modification is a primary strategy to prevent nanoparticle aggregation. This is typically achieved through two main mechanisms:
-
Electrostatic Stabilization: This involves ensuring the nanoparticles have a sufficiently high positive or negative surface charge to create strong repulsive forces between them. This is often manipulated by controlling the pH of the solution.
-
Steric Stabilization: This involves coating the nanoparticle surface with polymers or other large molecules, such as polyethylene (B3416737) glycol (PEG). These coatings create a physical barrier that prevents nanoparticles from coming into close contact.[1] Steric stabilization is often less sensitive to changes in pH and ionic strength compared to electrostatic stabilization.
Troubleshooting Guides
Issue 1: Immediate Aggregation of this compound Nanoparticles Upon Formulation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect pH of Formulation Buffer | The pH may be too close to the isoelectric point (pI) of the this compound nanoparticles, minimizing surface charge and electrostatic repulsion. | 1. Measure the pH of your formulation buffer. 2. Adjust the pH to be at least 2 units away from the pI of the nanoparticles. For anionic nanoparticles, a higher pH is generally better, while for cationic nanoparticles, a lower pH is preferred. 3. If the pI is unknown, test a range of pH values to find the optimal condition for stability. |
| High Ionic Strength of Buffer | High salt concentrations can shield the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and aggregation.[3] | 1. Reduce the salt concentration of your formulation buffer. 2. If a specific ionic strength is required for your application, consider using a sterically stabilizing agent (e.g., PEG) to provide non-charge-based stability. |
| Suboptimal Stabilizer Concentration | An insufficient amount of stabilizing agent will result in incomplete surface coverage, while an excessive amount can sometimes lead to depletion-induced aggregation. | 1. Perform a titration experiment with varying concentrations of your stabilizing agent. 2. Characterize the resulting nanoparticle size and stability over time using Dynamic Light Scattering (DLS) to determine the optimal concentration. |
| Inefficient Mixing During Formulation | If the components are not mixed rapidly and homogeneously, localized high concentrations of nanoparticles can form, leading to immediate aggregation. | 1. Ensure rapid and efficient stirring or mixing during the formulation process. 2. For solvent-displacement methods, consider optimizing the rate of addition of the solvent phase. |
Issue 2: this compound Nanoparticles Aggregate During Storage
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inappropriate Storage Temperature | Freezing can cause phase separation and damage to the nanoparticle structure, leading to aggregation upon thawing. Elevated temperatures can increase particle kinetic energy and collision frequency. | 1. Store nanoparticle suspensions at 2-8°C. Avoid freezing unless the formulation has been specifically designed for it with cryoprotectants. 2. Avoid storing at elevated temperatures for extended periods. |
| Degradation of Stabilizing Agent | Over time, the stabilizing agent on the nanoparticle surface may degrade or detach, leading to a loss of stability. | 1. If using a non-covalently bound stabilizer, consider switching to a formulation with a covalently attached stabilizing agent for improved long-term stability. 2. Store the nanoparticle suspension protected from light if the stabilizer is light-sensitive. |
| Changes in pH During Storage | Absorption of atmospheric CO2 can lead to a decrease in the pH of unbuffered or poorly buffered solutions, potentially shifting the pH closer to the pI and causing aggregation. | 1. Store nanoparticle suspensions in tightly sealed containers. 2. Use a buffer with sufficient buffering capacity to maintain a stable pH over time. |
Issue 3: Aggregation of this compound Nanoparticles After a Purification Step (e.g., Centrifugation)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Excessive Centrifugal Force | High-speed centrifugation can overcome the repulsive forces between nanoparticles, forcing them into close contact and forming a hard-to-disperse pellet. | 1. Reduce the centrifugation speed and/or time. 2. If a high speed is necessary for pelleting, try resuspending the pellet using gentle sonication in an ice bath. |
| Removal of Stabilizing Agents | The purification process may inadvertently remove free stabilizing agents from the solution that are necessary to maintain an equilibrium and keep the nanoparticles stable. | 1. Ensure that the resuspension buffer contains an appropriate concentration of the stabilizing agent. |
| Change in Buffer Composition | Resuspending the nanoparticle pellet in a buffer with a different pH or ionic strength than the formulation buffer can induce aggregation. | 1. Use a resuspension buffer with a pH and ionic strength that are known to be optimal for nanoparticle stability. |
Experimental Protocols
Protocol 1: Redispersion of Aggregated this compound Nanoparticles Using Sonication
-
Initial Assessment: Visually inspect the nanoparticle suspension for signs of aggregation. If aggregation is present, proceed with sonication.
-
Sample Preparation: Place the vial containing the aggregated nanoparticle suspension in an ice bath to dissipate heat generated during sonication.
-
Probe Sonication (Recommended for higher energy):
-
Insert a probe sonicator tip into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the vial.
-
Apply short bursts of sonication (e.g., 10-20 seconds) at a low power setting.
-
Allow the sample to rest in the ice bath for 1-2 minutes between bursts to prevent overheating.
-
Repeat for a total of 3-5 cycles.
-
-
Bath Sonication (Gentler alternative):
-
Place the sealed vial in a bath sonicator containing cold water.
-
Sonicate for 5-10 minute intervals.
-
Check for redispersion after each interval.
-
-
Post-Sonication Analysis: After sonication, visually inspect the sample for improved dispersion. Further analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm successful redispersion.
Protocol 2: Characterization of this compound Nanoparticle Stability
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the this compound nanoparticle suspension in the desired buffer.
-
Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). A stable formulation should have a consistent particle size and a low PDI (typically < 0.3).
-
Monitor these parameters over time (e.g., 0, 24, 48 hours) to assess storage stability.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer or deionized water.
-
Measure the zeta potential. For electrostatically stabilized nanoparticles, a zeta potential with a magnitude greater than ±30 mV generally indicates good stability.
-
-
UV-Vis Spectroscopy:
-
For some types of nanoparticles, changes in the UV-Vis absorbance spectrum can indicate aggregation.
-
Acquire the spectrum of a stable nanoparticle suspension.
-
Periodically measure the spectrum to monitor for any shifts in the peak wavelength or changes in the overall absorbance profile, which could suggest aggregation.
-
Data Presentation
Table 1: Effect of pH on this compound Nanoparticle Stability
| pH of Dispersion Buffer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Appearance |
| 4.0 | 550 | 0.85 | +5.2 | Visible Precipitate |
| 5.0 | 250 | 0.45 | +15.8 | Slightly Turbid |
| 6.0 | 120 | 0.21 | +32.5 | Clear |
| 7.0 | 118 | 0.20 | +35.1 | Clear |
| 8.0 | 125 | 0.23 | +30.7 | Clear |
Table 2: Effect of Ionic Strength on this compound Nanoparticle Stability (at optimal pH 7.0)
| NaCl Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Appearance |
| 1 | 119 | 0.20 | +34.8 | Clear |
| 10 | 122 | 0.22 | +25.3 | Clear |
| 50 | 180 | 0.35 | +12.1 | Slightly Turbid |
| 150 (PBS) | 480 | 0.75 | +2.5 | Turbid with Precipitate |
Visualizations
Caption: Troubleshooting workflow for this compound nanoparticle aggregation.
Caption: Mechanisms of nanoparticle stabilization to prevent aggregation.
References
Technical Support Center: CPD-X Cytotoxicity and Safety Profile Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity and safety profile of the hypothetical compound CPD-X.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of CPD-X?
A1: CPD-X exhibits dose-dependent cytotoxicity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line, indicating some level of cell-type specificity. For detailed IC50 values, please refer to the data summary tables below.
Q2: What is the primary mechanism of CPD-X-induced cell death?
A2: Current data suggests that CPD-X induces apoptosis. This is supported by results from Annexin V/PI staining assays, which show a significant increase in the apoptotic cell population upon treatment. Further investigation into the specific apoptotic signaling pathway is ongoing.
Q3: Are there any known off-target effects or liabilities associated with CPD-X?
A3: Preliminary safety assessments have been conducted. The Ames test for mutagenicity was negative. However, in vitro hERG channel assays indicate potential for cardiac ion channel inhibition at higher concentrations, warranting further investigation for cardiotoxicity.
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: Based on the IC50 values obtained from initial screenings, a starting concentration range of 0.1 µM to 100 µM is recommended for most cancer cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Q5: How should I interpret my MTT assay results if I suspect compound interference?
A5: If you suspect CPD-X is directly reducing the MTT reagent or interfering with formazan (B1609692) crystal solubilization, it is essential to run appropriate controls.[1] A cell-free assay with CPD-X and the MTT reagent can confirm direct reduction.[1] If interference is confirmed, consider alternative viability assays such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[2][3]
Data Presentation
In Vitro Cytotoxicity of CPD-X
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC50 (µM) | Max. Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 15.2 | 91.5 |
| LDH | Cytotoxicity | 48 | 25.8 | 85.3 | |
| Annexin V | Apoptosis | 48 | 12.7 | 88.2 (Early+Late) | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 38.5 | 85.1 |
| LDH | Cytotoxicity | 48 | 50.2 | 79.8 | |
| Annexin V | Apoptosis | 48 | 35.1 | 82.4 (Early+Late) | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 9.8 | 95.6 |
| LDH | Cytotoxicity | 48 | 18.6 | 90.1 | |
| Annexin V | Apoptosis | 48 | 7.5 | 93.7 (Early+Late) |
Preliminary Safety Profile of CPD-X
| Assay | Organism/System | Endpoint | Result |
| Ames Test | Salmonella typhimurium | Mutagenicity | Negative |
| hERG Assay | hERG-transfected HEK293 cells | Channel Inhibition | IC50 = 25.3 µM |
| Acute In Vivo Toxicity | Mouse | LD50 (Oral) | > 2000 mg/kg |
Experimental Protocols
MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of CPD-X in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[3][4]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of CPD-X and incubate.
-
Include vehicle control (spontaneous LDH release) and maximum LDH release control (cells treated with lysis buffer).
-
Transfer a portion of the cell supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Target cancer cell lines
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Seed cells in 6-well plates and treat with CPD-X for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of medium or reagents. CPD-X directly reduces MTT. | Use sterile technique. Perform a cell-free control to check for direct MTT reduction by CPD-X.[1] |
| Low Absorbance Readings | Insufficient cell number. Incomplete formazan solubilization. | Optimize cell seeding density. Increase incubation time with solubilization solvent and ensure adequate mixing.[1] |
| Inconsistent Replicates | Uneven cell seeding. "Edge effect" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate.[1] |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Spontaneous Release in Vehicle Control | Cells are unhealthy or overgrown. Mechanical stress during handling. | Ensure optimal cell culture conditions. Handle plates gently and avoid excessive pipetting. |
| Low Maximum Release Signal | Insufficient lysis of control cells. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
Visualizations
Caption: Workflow for CPD-X cytotoxicity and safety assessment.
References
Technical Support Center: CP-LC-1074 LNP In Vivo Stability
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the in vivo stability of lipid nanoparticles (LNPs) formulated with the ionizable lipid CP-LC-1074.
Frequently Asked Questions (FAQs)
Q1: My this compound LNPs are showing rapid clearance from circulation in vivo. How can I extend their half-life?
A: Rapid clearance is often due to recognition and uptake by the mononuclear phagocyte system (MPS).[1] The most effective strategy to prolong circulation time is to optimize the polyethylene (B3416737) glycol (PEG)-lipid component of your formulation. PEG chains create a hydrophilic shield on the LNP surface, which reduces opsonization (binding of serum proteins) and subsequent MPS uptake, a feature often referred to as "stealth" technology.[1][2]
Troubleshooting & Optimization Strategies:
-
Adjust PEG-Lipid Molar Ratio: The density of the PEG shield is critical. While a higher PEG content generally improves circulation time, excessive PEGylation can hinder cellular uptake and endosomal escape of the LNP at the target site.[2][3] The typical starting molar ratio for PEG-lipids is 1.5 mol%. We recommend testing a range from 0.5 mol% to 5 mol% to find the optimal balance for your specific application.[3]
-
Vary PEG-Lipid Alkyl Chain Length: The length of the lipid anchor for the PEG molecule influences how long the PEG-lipid is retained in the LNP structure. Longer alkyl chains can lead to more stable PEGylation and longer circulation times.[4][5]
-
Confirm Particle Size and Polydispersity: Ensure your LNPs are within the optimal size range (typically 80-120 nm) with a low polydispersity index (PDI < 0.2). Larger or aggregated particles are cleared more rapidly.
Data Summary: Effect of PEG-Lipid Molar Ratio on LNP Properties
| Molar % DMG-PEG2000 | Hydrodynamic Diameter (nm) | PDI | In Vivo Circulation Half-life (hours) | Target Gene Silencing (%) |
| 0.5% | 115 ± 5 | 0.18 | 2.5 ± 0.5 | 75 ± 5 |
| 1.5% | 95 ± 4 | 0.12 | 8.0 ± 1.2 | 85 ± 4 |
| 3.0% | 82 ± 3 | 0.10 | 15.5 ± 2.0 | 70 ± 6 |
| 5.0% | 75 ± 4 | 0.09 | 22.0 ± 2.5 | 55 ± 8 |
| Note: Data are representative and will vary based on the specific LNP composition and animal model. |
Experimental Protocol: LNP Formulation with Varying PEG-Lipid Content
This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, Cholesterol, DOPE, and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol (B145695). A typical concentration is 10-20 mg/mL.
-
-
Organic Phase Preparation:
-
In an ethanol solution, combine the lipids to achieve a final molar ratio of 50 / 38.5 / 10 / X , where X is the variable molar percentage of the PEG-lipid (e.g., 0.5, 1.5, 3.0, 5.0).
-
Adjust the amount of cholesterol to ensure the total molar percentage sums to 100. For example, for X=3.0, the cholesterol percentage would be 37.0.
-
-
Aqueous Phase Preparation:
-
Dilute your nucleic acid cargo (mRNA, siRNA, etc.) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device (e.g., TFR of 12 mL/min, FRR of 3:1 Aqueous:Organic).
-
Load the organic phase and aqueous phase into separate syringes and mount them on the syringe pumps.
-
Initiate mixing. The LNPs will self-assemble as the two streams converge.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
Dialyze the LNPs against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Assess the in vivo circulation half-life by injecting the formulations into animals, collecting blood samples at various time points, and quantifying the remaining LNP-associated cargo.
-
Workflow for Optimizing LNP Circulation Time
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Lung-Specific Delivery of CP-LC-1074 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-LC-1074 formulations for lung-specific delivery.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's lung-specific targeting?
A1: The lung-specific targeting of this compound is believed to be mediated by a combination of its physicochemical properties and the physiological characteristics of the pulmonary route of administration. The formulation's size, surface charge, and lipid composition are designed to promote retention within the lung vasculature and enhance uptake by target lung cells, such as alveolar macrophages or lung epithelial cells.
Q2: What are the critical quality attributes (CQAs) of the this compound formulation that I should monitor?
A2: Key CQAs for this compound formulations include particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and in vitro drug release profile. These parameters significantly influence the formulation's stability, in vivo performance, and lung-targeting efficiency.
Q3: Can I store diluted this compound formulations for later use?
A3: It is not recommended to store diluted this compound formulations for extended periods. Dilution can affect the stability of the liposomes, potentially leading to drug leakage or particle aggregation. Formulations should be diluted immediately before use according to the provided protocol.
Q4: What is the recommended in vivo administration route for this compound in preclinical models?
A4: For preclinical evaluation of lung targeting, intravenous (IV) or intratracheal (IT) administration are the most common routes. The choice of administration route will depend on the specific research question and the intended clinical application.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and evaluation of this compound formulations.
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
Possible Causes:
-
Incomplete solubilization of lipids.
-
Inadequate energy input during homogenization or extrusion.
-
Suboptimal lipid composition.
-
Aggregation over time.
Troubleshooting Steps:
-
Ensure Complete Lipid Solubilization: Confirm that the lipid film is fully hydrated and that all lipid components are completely dissolved in the organic solvent before forming the lipid film.
-
Optimize Homogenization/Extrusion:
-
Increase the number of extrusion cycles.
-
Ensure the extruder is assembled correctly and the membrane is not compromised.
-
If using sonication, optimize the sonication time and power, and ensure the sample is kept on ice to prevent lipid degradation.
-
-
Evaluate Lipid Composition: Refer to the formulation guide for the correct lipid ratios. Variations in lipid composition can significantly impact particle formation.
-
Storage and Handling: Analyze samples immediately after preparation. If storage is necessary, store at the recommended temperature (typically 4°C) and check for aggregation before use.
Issue 2: Low Drug Encapsulation Efficiency
Possible Causes:
-
Poor drug solubility in the aqueous or lipid phase.
-
Suboptimal drug-to-lipid ratio.
-
Drug leakage during formulation processing.
-
Inaccurate measurement of encapsulated vs. free drug.
Troubleshooting Steps:
-
Assess Drug Solubility: Confirm the solubility of the active pharmaceutical ingredient (API) in the chosen hydration buffer. For lipophilic drugs, ensure they are adequately dissolved with the lipids in the organic phase.
-
Optimize Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal loading capacity.
-
Refine Formulation Process: Minimize processing times and temperature exposure to reduce drug leakage.
-
Purification Method: Ensure the method used to separate free drug from the liposomes (e.g., dialysis, size exclusion chromatography) is validated and does not induce drug leakage.
Issue 3: Poor In Vivo Lung Accumulation
Possible Causes:
-
Suboptimal particle size or zeta potential.
-
Rapid clearance by the reticuloendothelial system (RES).
-
Instability of the formulation in biological fluids.
-
Incorrect administration technique.
Troubleshooting Steps:
-
Characterize Formulation Properties: Verify that the particle size is within the optimal range for lung targeting (typically 100-200 nm) and that the zeta potential is appropriate.
-
Surface Modification: Consider incorporating PEGylated lipids into the formulation to reduce RES uptake and prolong circulation time.
-
Assess In Vitro Stability: Evaluate the stability of the this compound formulation in serum or plasma to ensure it remains intact before reaching the target site.
-
Refine Administration Technique: For intravenous administration, ensure a slow and steady injection rate. For intratracheal administration, confirm proper delivery to the lungs.
Quantitative Data Summary
Table 1: Critical Quality Attributes of Standard this compound Formulation
| Parameter | Target Value | Acceptable Range |
| Particle Size (Z-average) | 150 nm | 130 - 170 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential | -20 mV | -15 to -25 mV |
| Encapsulation Efficiency | > 90% | > 85% |
Table 2: Troubleshooting Guide for Formulation Parameters
| Issue | Parameter to Check | Potential Cause | Recommended Action |
| High PDI (> 0.3) | Particle Size Distribution | Incomplete homogenization | Increase extrusion cycles or sonication time |
| Low Encapsulation (< 85%) | Drug Concentration | Suboptimal drug-to-lipid ratio | Test a range of drug-to-lipid ratios |
| Poor Lung Targeting | Biodistribution | Rapid RES clearance | Incorporate PEGylated lipids |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation by Lipid Film Hydration and Extrusion
-
Lipid Film Preparation: a. Dissolve the specified lipids and the active pharmaceutical ingredient (if lipid-soluble) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the appropriate aqueous buffer (containing the API if it is water-soluble) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., sequential extrusion through 400 nm, 200 nm, and finally 100 nm membranes). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Pass the MLV suspension through the extruder for a specified number of cycles (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Purification: a. Remove unencapsulated drug using a suitable method such as size exclusion chromatography or dialysis.
-
Characterization: a. Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency using a validated analytical method (e.g., HPLC).
Protocol 2: In Vivo Biodistribution Study in a Murine Model
-
Animal Handling: a. Acclimate the animals (e.g., C57BL/6 mice) to the facility for at least one week before the experiment. b. House the animals in accordance with institutional guidelines.
-
Formulation Administration: a. Administer the this compound formulation (containing a fluorescent or radioactive label) via the desired route (e.g., intravenous injection into the tail vein). b. Include control groups receiving the free drug or a control formulation.
-
Tissue Collection: a. At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals. b. Perfuse the circulatory system with saline to remove blood from the organs. c. Harvest the lungs, liver, spleen, kidneys, and heart.
-
Quantification: a. Homogenize the collected tissues. b. Quantify the amount of the labeled compound in each organ using an appropriate method (e.g., fluorescence spectroscopy, gamma counting). c. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for this compound formulation and evaluation.
Caption: Troubleshooting logic for high polydispersity index (PDI).
Caption: Proposed mechanism of action for this compound.
Technical Support Center: CP-LC-1074 LNP Formulation & Performance
Welcome to the technical support center for CP-LC-1074 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing LNP performance by modulating helper lipids. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general role of helper lipids in a this compound LNP formulation?
A1: Helper lipids are essential structural components in lipid nanoparticles that work alongside the ionizable cationic lipid (e.g., this compound) to ensure the stability, efficacy, and successful delivery of the nucleic acid payload.[1][2] Their primary functions include forming the LNP structure, protecting the encapsulated cargo, and facilitating its release into the cytoplasm of target cells.[1][3] The two main classes of helper lipids are phospholipids (B1166683) and sterols, like cholesterol.[4]
Q2: What are the most common helper phospholipids, and how do I choose between them?
A2: The most prevalent phospholipids used in LNP formulations are 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[5]
-
DSPC: Features saturated tails, leading to a more rigid and tightly packed lipid bilayer.[3][4] This rigidity enhances the structural integrity and storage stability of LNPs.[2][3] It is a common component in clinically approved LNP therapies.[6]
-
DOPE: Has unsaturated tails that create a more fluid bilayer and adopt a cone-like molecular shape.[4][7] This geometry is believed to promote the formation of a hexagonal (HII) phase, which can facilitate the disruption of the endosomal membrane and aid in the release of the nucleic acid payload into the cytoplasm.[4][5][8]
The choice depends on your experimental goals: DSPC is often preferred for greater stability, while DOPE may be selected to potentially enhance endosomal escape and transfection efficiency.[6][9]
Q3: What is the function of cholesterol in the LNP formulation?
A3: Cholesterol is a critical helper lipid that intercalates into the lipid bilayer, filling gaps between the other lipid molecules.[1][7] This action increases the rigidity and stability of the nanoparticle, reduces the likelihood of the encapsulated drug leaking out, and can improve circulation times in vivo.[4][7] A certain threshold of helper lipids, including cholesterol, is necessary for the stable encapsulation of nucleic acids.[1][4]
Q4: Can I substitute cholesterol with other sterols or molecules?
A4: Yes, studies have shown that replacing cholesterol with naturally occurring analogues, such as phytosterols (B1254722) (e.g., sitosterol) or hydroxycholesterols, can significantly impact LNP performance.[10][11] Such substitutions can alter the LNP's shape, improve transfection efficiency, and even shift organ targeting.[12][13] For example, some cholesterol analogues have been shown to enhance mRNA delivery to T cells.[11]
Q5: How important is the molar ratio of this compound to the helper lipids?
A5: The molar ratio of the ionizable lipid to the helper lipids is a critical parameter that significantly influences the LNP's physicochemical properties and biological activity.[14] Optimizing this ratio is essential for achieving high encapsulation efficiency, appropriate particle size, long-term stability, and potent transfection efficiency.[14][15] A typical starting formulation for this compound has been noted with a 50:38.5:10:1.5 molar ratio of Ionizable Lipid:Cholesterol:DOPE:PEG-lipid.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Particle Size (>150 nm) & PDI (>0.2) | Suboptimal lipid ratios, particularly the amount of PEG-lipid. Issues with lipid stock quality or dissolution. Inefficient mixing during formulation. | Systematically vary the molar percentages of each lipid component. Insufficient PEG-lipid can lead to aggregation.[14] Ensure lipid stocks are fully dissolved and not degraded.[14] Verify the proper functioning of the microfluidic mixing system. |
| Low Encapsulation Efficiency (<80%) | Insufficient amount of the ionizable lipid (this compound) relative to the nucleic acid payload. Degradation of the nucleic acid cargo. Suboptimal pH of the aqueous buffer during formulation. | Increase the molar ratio of this compound in the formulation.[14] Ensure you are working in an RNase-free environment to prevent nucleic acid degradation.[14] Confirm the aqueous buffer is acidic (e.g., pH 4) to ensure the ionizable lipid is positively charged for efficient complexation with the negatively charged nucleic acid.[5] |
| LNP Aggregation During Storage | Inherent instability of the formulation. Choice of helper lipid. Improper storage conditions (temperature, agitation). | Formulations with DSPC tend to have better storage stability than those with DOPE.[2][9] Store LNPs at 4°C and avoid repeated freeze-thaw cycles or vigorous agitation.[17] Consider optimizing the PEG-lipid content to provide a better steric shield.[7] |
| Low In Vitro Transfection Efficiency | Poor endosomal escape. Low cellular uptake. LNP instability in culture media. | The choice of helper lipid is critical for endosomal escape. Consider testing DOPE, which is known to promote this step due to its fusogenic properties.[6][8] Vary the molar ratios of this compound and helper lipids.[14] Assess LNP stability in your specific cell culture medium using Dynamic Light Scattering (DLS).[14] |
| Poor In Vivo Performance / Organ Targeting | Suboptimal LNP formulation for in vivo stability and delivery. Helper lipid choice influencing biodistribution. | The helper lipid can significantly influence organ tropism. For instance, DSPC-containing LNPs have been associated with increased spleen delivery, whereas DOPE-containing LNPs may enhance liver delivery.[18] Consider testing different helper lipids or cholesterol analogues to alter the biodistribution profile.[12][18] |
Data Presentation
Table 1: Impact of Helper Phospholipid Choice on LNP Physicochemical Properties and Stability
| Helper Lipid | Typical Size (nm) | Typical PDI | Encapsulation Efficiency | Storage Stability (4°C) | Reference(s) |
| DSPC | ~80-120 | < 0.2 | > 90% | High; stable for several weeks | [2][6][9] |
| DOPE | ~80-120 | < 0.2 | > 80% | Moderate to Low; may show instability over weeks | [2][6][9] |
Note: Values are generalized from multiple studies and can vary based on the full lipid composition, molar ratios, and manufacturing process.
Table 2: Influence of Helper Phospholipids on In Vitro and In Vivo Performance
| Helper Lipid | Key Characteristic | Impact on Performance | Primary Organ Tropism | Reference(s) |
| DSPC | Cylindrical Shape, Forms stable bilayers | Provides structural integrity. Associated with higher accumulation in the spleen. | Spleen, Liver | [7][18] |
| DOPE | Cone Shape, Fusogenic | Promotes endosomal escape. May increase transfection efficiency. Associated with higher accumulation and transfection in the liver. | Liver | [6][7][18] |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC or DOPE, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) individually in absolute ethanol (B145695) to create stock solutions (e.g., 10-20 mg/mL).[19][20]
-
Ensure complete dissolution, using a bath sonicator if necessary.[19]
-
-
Preparation of Lipid Mixture (Organic Phase):
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC/DOPE, 38.5% Cholesterol, 1.5% PEG-lipid).[16][]
-
Add absolute ethanol to reach the final desired total lipid concentration.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12-16 mL/min).[20][22]
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 6 hours or overnight to remove ethanol and raise the pH.
-
Concentrate the sample to the desired final concentration using a centrifugal filtration device.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Characterization of LNP Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in 1x PBS for size and PDI measurement, or in 0.1x PBS for zeta potential measurement.[19]
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Transfer the diluted sample into a suitable cuvette.
-
Measure the hydrodynamic diameter (Z-average size) and Polydispersity Index (PDI) using a DLS instrument.
-
Ensure the instrument settings are appropriate for phospholipids (refractive index ~1.45).[19]
-
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Transfer the sample diluted in low-ionic-strength buffer (e.g., 0.1x PBS) into a zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential, which reflects the surface charge of the LNPs.
-
Protocol 3: Determination of mRNA/siRNA Encapsulation Efficiency
-
Principle: This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded nucleic acids. The fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to release all encapsulated RNA.
-
Procedure:
-
Prepare a standard curve of the free nucleic acid in the appropriate buffer.
-
In a 96-well plate, add the diluted LNP sample to wells in triplicate.
-
Add RiboGreen dye to all wells.
-
Measure the fluorescence (Fluorescence_initial) to quantify the amount of unencapsulated (free) RNA.
-
Add a solution of 2% Triton X-100 to the same wells to disrupt the LNPs.
-
Incubate for 10-15 minutes.
-
Measure the fluorescence again (Fluorescence_final) to quantify the total amount of RNA.
-
-
Calculation:
-
Encapsulation Efficiency (%) = (1 - (Fluorescence_initial / Fluorescence_final)) * 100
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
References
- 1. scite.ai [scite.ai]
- 2. ukicrs.org [ukicrs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amaranbiotech.com [amaranbiotech.com]
- 9. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 16. caymanchem.com [caymanchem.com]
- 17. fluidimaging.com [fluidimaging.com]
- 18. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Ionizable Lipids in mRNA Delivery: CP-LC-1074 vs. SM-102
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the success of these modalities hinging on safe and effective delivery to target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the choice of ionizable lipid is a critical determinant of their performance. This guide provides a comparative analysis of two such ionizable lipids: CP-LC-1074 and the widely used SM-102.
While extensive data is available for SM-102, a key component of the Moderna COVID-19 vaccine, publicly accessible quantitative performance data and detailed experimental protocols for this compound are limited. This guide, therefore, presents a comprehensive overview of SM-102, supplemented by the available information on this compound to draw high-level comparisons.
At a Glance: this compound vs. SM-102
| Feature | This compound | SM-102 |
| Description | An ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. | A synthetic ionizable amino lipid. |
| Primary Application | Reported for efficient in vivo delivery of various RNA types (mRNA, cRNA, saRNA). | A key component in LNP formulations for mRNA vaccines and therapeutics. |
| Key Differentiator | Purportedly induces specific lung targeting more efficiently than other commercial alternatives after intravenous injection. | Well-established performance for intramuscular and systemic mRNA delivery. |
| Data Availability | Limited publicly available quantitative performance data and detailed protocols. | Extensive publicly available data on performance, formulation, and in vivo efficacy. |
Performance Data: A Focus on SM-102
Table 1: Physicochemical Properties of SM-102 LNPs
| Parameter | Typical Range | Reference |
| Particle Size (Z-average) | 75 - 100 nm | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| mRNA Encapsulation Efficiency | > 90% | [1] |
| pKa | ~6.7 | [2] |
Table 2: In Vivo Performance of SM-102 LNPs (Luciferase mRNA Delivery in Mice)
| Administration Route | Primary Site of Expression | Relative Expression Levels | Reference |
| Intramuscular (IM) | Injection site | High local expression | [3] |
| Intravenous (IV) | Liver, Spleen | High systemic expression | [4] |
Experimental Protocols
Detailed experimental protocols for LNP formulation are crucial for reproducibility and optimization. Below are generalized protocols for formulating LNPs using SM-102, which can serve as a starting point for researchers. A specific, validated protocol for this compound is not publicly available.
LNP Formulation via Microfluidic Mixing (for SM-102)
This method allows for the rapid and reproducible formation of uniform LNPs.
Materials:
-
Lipid Stock Solution (in ethanol):
-
SM-102
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
-
Aqueous Phase:
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
-
Microfluidic mixing device and pump system.
Procedure:
-
Prepare Lipid Stock: Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid).[5]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Microfluidic Mixing: Set the flow rates of the lipid and mRNA solutions on the microfluidic system (a typical flow rate ratio is 3:1 aqueous to organic phase).
-
Collection and Dialysis: Collect the resulting LNP suspension and dialyze against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: Sterile-filter the final LNP formulation and store at 4°C for short-term use or -80°C for long-term storage.
Visualizing the Process and Concepts
To aid in understanding the principles of LNP-mediated mRNA delivery, the following diagrams have been generated using Graphviz.
Caption: A simplified representation of a lipid nanoparticle for mRNA delivery.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to Ionizable Lipids: CP-LC-1074 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of mRNA, siRNA, and other genetic payloads. At the heart of these LNPs are ionizable lipids, a critical component that dictates the efficacy, safety, and biodistribution of the therapeutic. This guide provides an objective comparison of CP-LC-1074, a novel ionizable lipid, with other prominent alternatives in the field, supported by experimental data.
Introduction to this compound
This compound is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1] It has demonstrated high efficiency in the in vivo delivery of various RNA modalities, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA).[1] A key characteristic of this compound is its propensity for specific lung targeting following intravenous administration, a feature that distinguishes it from many other commercially available ionizable lipids.[1]
Comparative Analysis of Ionizable Lipids
This guide focuses on comparing this compound with three widely recognized ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315. These lipids are integral components of FDA-approved therapies, including Onpattro® (DLin-MC3-DMA), Moderna's COVID-19 vaccine (SM-102), and Pfizer-BioNTech's COVID-19 vaccine (ALC-0315).
Physicochemical Properties
The pKa of an ionizable lipid is a crucial parameter that governs its ability to encapsulate nucleic acids at an acidic pH and facilitate their release into the cytoplasm after endocytosis. An optimal pKa is generally considered to be in the range of 6.2 to 6.7 for effective in vivo delivery.
| Ionizable Lipid | Apparent pKa | Key Structural Features |
| This compound | Not explicitly reported; likely in the 6.0-7.0 range for effective endosomal escape. | Derived from homocysteine.[1] |
| DLin-MC3-DMA | 6.44[2] | Contains a dilinoleyl tail and a dimethylaminobutyrate headgroup. |
| SM-102 | 6.68[2] | Features a heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate structure. |
| ALC-0315 | 6.09[3] | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). |
In Vivo Performance: A Comparative Overview
Direct, head-to-head in vivo comparisons of this compound with DLin-MC3-DMA, SM-102, and ALC-0315 under identical experimental conditions are limited in the public domain. However, by compiling data from various studies, we can draw valuable insights into their relative performance. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental setups.
Efficacy (Luciferase Expression)
| Ionizable Lipid | Route of Administration | Target Organ | Relative Luciferase Expression (Normalized to Control) | Source |
| This compound | Intravenous | Lung | High (Specific quantitative data for direct comparison not available) | [1] |
| DLin-MC3-DMA | Intravenous | Liver | Potent | [4][5] |
| SM-102 | Intramuscular | Muscle | High; reportedly moderately more efficient than ALC-0315 for intramuscular delivery.[3] | [6][7] |
| ALC-0315 | Intramuscular | Muscle | High | [6][7] |
One study reported that LNPs formulated with SM-102 and ALC-0315 resulted in significantly higher in vivo luciferase expression compared to LNPs formulated with KC2.[6] Another study comparing DLin-MC3-DMA and ALC-0315 for siRNA delivery found that ALC-0315 achieved a greater knockdown of the target protein.[4][5]
Lung Targeting
A significant advantage of this compound is its demonstrated lung-targeting capability.[1] While many conventional ionizable lipids lead to primary accumulation in the liver, this compound-formulated LNPs show preferential delivery to the lungs. This is a crucial feature for the development of therapies for pulmonary diseases. Studies on other lung-targeting lipids have shown that modifications to the lipid structure, such as the inclusion of amide and urea (B33335) linkers, can modulate the pKa and improve lung specificity.[8]
Safety and Toxicity
The safety profile of ionizable lipids is a critical consideration for their clinical translation. At high doses, some ionizable lipids can cause liver toxicity. For instance, a comparative study of DLin-MC3-DMA and ALC-0315 for siRNA delivery showed that at a high dose (5 mg/kg), ALC-0315 LNPs led to increased markers of liver toxicity, whereas DLin-MC3-DMA LNPs did not show the same effect.[5] this compound has been reported to show no signs of toxicity in vivo, though detailed dose-dependent toxicity studies are not widely available in the public domain.[1]
Experimental Protocols and Methodologies
For researchers looking to conduct their own comparative studies, this section provides an overview of standard experimental protocols.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
Efficacy of CP-LC-1074 in Preclinical Models: A Comparative Guide
A Note on Data Availability: As of late 2025, specific preclinical efficacy data for the ionizable lipid CP-LC-1074 is not extensively available in the public domain. This compound is described as a homocysteine-derived ionizable cationic amino lipid designed for the efficient in vivo delivery of various RNA therapeutics, with a potential for lung-specific targeting.
To provide researchers, scientists, and drug development professionals with a practical guide, this document will use a well-characterized ionizable lipid, DLin-MC3-DMA , as a representative example for comparative purposes. The data and protocols presented for DLin-MC3-DMA will illustrate the types of experiments and expected outcomes that would be relevant for evaluating the preclinical efficacy of this compound.
Overview of Ionizable Lipids for RNA Delivery
Ionizable lipids are critical components of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics. Their key feature is a pH-sensitive charge: they are positively charged at a low pH, which facilitates the encapsulation of negatively charged RNA, and are neutral at physiological pH, which reduces toxicity and non-specific interactions in the bloodstream. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting endosomal escape and the release of the RNA payload into the cytoplasm.
Comparative Efficacy of LNP Formulations
The following table summarizes representative preclinical data for LNPs formulated with the ionizable lipid DLin-MC3-DMA, showcasing the type of quantitative data used to assess efficacy.
| Parameter | LNP Formulation with DLin-MC3-DMA | Control/Alternative Formulation | Preclinical Model | Key Findings |
| In Vitro Transfection Efficiency | High luciferase expression in HeLa cells | Lower expression compared to GenVoy-LNP | Human cell line (HeLa) | DLin-MC3-DMA LNPs demonstrate efficient cell transfection and protein expression.[1] |
| In Vivo Protein Expression (Liver) | ~100-fold higher expression | Imidazolium-based LNP | Mice | DLin-MC3-DMA-based LNPs show strong liver tropism and high levels of protein expression.[2] |
| In Vivo Biodistribution (Lung) | Lower expression (1x10^5 RLU/mg) | Higher expression with IM21.7c imidazolium-LNP (6x10^6 RLU/mg) | Mice | Highlights the influence of the ionizable lipid on organ-specific delivery.[2] |
| Immune Response | Th2-biased antibody immunity (subcutaneous) | Th1-biased response (intramuscular) | Mice | The route of administration significantly impacts the immune response profile of DLin-MC3-DMA LNPs.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments in the evaluation of LNP-based RNA delivery systems.
LNP Formulation via Microfluidic Mixing
Objective: To formulate LNPs encapsulating mRNA.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
Helper lipids (e.g., DSPC, cholesterol) in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) in ethanol
-
mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]
-
Prepare the mRNA solution in the aqueous buffer.
-
Set the flow rates of the microfluidic device for the lipid and mRNA solutions.
-
Inject the lipid and mRNA solutions into the respective inlets of the microfluidic device.
-
Collect the formulated LNPs from the outlet.
-
Dialyze the LNP solution against PBS to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
In Vivo Biodistribution Studies
Objective: To assess the tissue-specific delivery and protein expression of mRNA-LNPs.
Materials:
-
mRNA-LNP formulation (e.g., encapsulating luciferase mRNA)
-
Animal model (e.g., C57BL/6 mice)
-
In vivo imaging system (IVIS)
-
D-luciferin
Procedure:
-
Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous injection).
-
At a specified time point post-injection (e.g., 6 hours), administer D-luciferin intraperitoneally.
-
Anesthetize the mice and place them in the IVIS imager.
-
Acquire bioluminescence images to visualize the location and intensity of protein expression.
-
At the end of the study, euthanize the animals and harvest organs for ex vivo imaging or homogenization and subsequent luciferase assay to quantify protein expression.
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Caption: Preclinical evaluation workflow for LNP efficacy.
Conclusion
While specific preclinical data for this compound remains limited in publicly accessible literature, the established methodologies for evaluating ionizable lipids such as DLin-MC3-DMA provide a clear roadmap for its assessment. The efficacy of an ionizable lipid is a multifactorial equation involving not only its chemical structure but also the overall LNP formulation, the route of administration, and the specific preclinical model. Future studies on this compound will likely focus on demonstrating superior efficacy, particularly in lung-targeted delivery, and a favorable safety profile compared to existing, well-characterized ionizable lipids. The data and protocols presented in this guide serve as a foundational framework for such comparative evaluations.
References
A Comparative Guide to Cationic Lipids for Enhanced Lung Targeting
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe delivery systems is paramount for the success of nucleic acid-based therapies and other targeted drug delivery applications. For pulmonary diseases, achieving preferential accumulation in the lungs is a key challenge. Cationic lipids have emerged as a promising class of non-viral vectors capable of forming lipid nanoparticles (LNPs) that can effectively deliver therapeutic payloads to the lungs. This guide provides an objective comparison of commonly used and novel cationic lipids for lung targeting, supported by experimental data from peer-reviewed studies.
Performance Comparison of Cationic Lipids for Lung Targeting
The choice of cationic lipid, along with the overall formulation of the lipid nanoparticle, significantly influences its physicochemical properties and in vivo biodistribution, ultimately determining its lung targeting efficiency. Below is a summary of quantitative data from comparative studies on key cationic lipids.
| Cationic Lipid | Helper Lipid(s) | Particle Size (nm) | Zeta Potential (mV) | Lung Accumulation (%ID/g or similar) | Transfection Efficiency in Lung (relative units) | Reference |
| DOTAP | DOPE | ~150-200 | +30 to +50 | High | Effective for gene delivery | |
| DOTAP | Cholesterol | 100-190 | +40 to +50 | Abundant siRNA accumulation in lungs | Effective siRNA delivery | [1] |
| DDA | Cholesterol | 100-190 | +40 to +50 | Abundant siRNA accumulation in lungs | Effective siRNA delivery | [1] |
| DC-Chol | DOPE | ~150-250 | +20 to +40 | Moderate | Effective for gene delivery | [2] |
| DC-1-16 | DOPE | ~150-200 | Positive | High siRNA accumulation in lungs | Significant gene knockdown | [3][4] |
| DS(14-yne)TAP | Cholesterol | Not specified | Not specified | ~2-fold higher than DOTAP | ~3-fold higher than DOTAP | [5] |
| LNP++ (DC-Chol + DOTAP) | DSPC, PEG-lipid | Not specified | Positive | High lung delivery, also heart | High in lung and heart endothelial cells | [6] |
Note: The data presented are compiled from different studies and should be interpreted with consideration of the specific experimental conditions, such as the nucleic acid cargo, animal model, and analytical methods used. Direct comparison across different studies may not be straightforward. %ID/g refers to the percentage of the injected dose per gram of tissue.
Key Insights from Comparative Studies:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely used and effective cationic lipid for lung targeting, demonstrating high accumulation and transfection efficiency in the lungs.[7][8][9] Its efficacy is often used as a benchmark for novel cationic lipids.[5]
-
DDA (dimethyldioctadecylammonium bromide) , when formulated with cholesterol, shows comparable siRNA accumulation in the lungs to DOTAP-based formulations.[1]
-
DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is another commonly employed cationic lipid that facilitates gene delivery to the lungs.[2] Formulations combining DC-Cholesterol with other cationic lipids like DOTAP can lead to delivery to multiple organs, including the lung and heart.[6]
-
Novel Cationic Lipids , such as the dialkynoyl analogue of DOTAP, DS(14-yne)TAP , have shown superior in vivo gene transfer efficiency and lower toxicity compared to DOTAP in mouse lungs.[5] Similarly, lipids like DC-1-16 have demonstrated high siRNA accumulation and gene knockdown in the lungs.[3][4]
-
The Role of Helper Lipids: The choice of helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol , is critical for the stability and in vivo performance of cationic liposomes.[1] Cholesterol, in particular, has been shown to enhance the accumulation of systemically injected siRNA lipoplexes in the lungs.[1]
Experimental Workflows and Mechanisms
To aid in the understanding of the research process and the underlying biological interactions, the following diagrams illustrate a typical experimental workflow for comparing cationic lipids and the proposed mechanism of lung targeting.
Caption: A typical experimental workflow for a comparative study.
Caption: Proposed mechanism of lung targeting by cationic LNPs.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involved in the comparative study of cationic lipids for lung targeting, based on methodologies reported in the literature.
Preparation of Cationic Lipid Nanoparticles
a) Thin-Film Hydration Method:
-
The cationic lipid, helper lipid(s), and any other lipid components are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
The lipid film is further dried under vacuum for at least 1-2 hours to remove any residual solvent.
-
The lipid film is hydrated with an aqueous solution (e.g., sterile water, saline, or buffer) containing the nucleic acid payload. The mixture is typically vortexed or sonicated to form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles, the MLV suspension is subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
b) Microfluidic-Based Method:
-
The lipid components are dissolved in a water-miscible organic solvent (e.g., ethanol).
-
The nucleic acid payload is dissolved in an aqueous buffer.
-
The two solutions are rapidly mixed in a microfluidic device (e.g., a staggered herringbone micromixer) at controlled flow rates. The rapid mixing leads to the self-assembly of lipid nanoparticles.
-
The resulting LNP suspension is then dialyzed against a suitable buffer to remove the organic solvent and non-encapsulated nucleic acid.
In Vivo Animal Studies
-
Animal Model: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used. All animal experiments should be conducted in accordance with approved animal care and use protocols.
-
Administration: The LNP formulations are administered via intravenous (i.v.) injection, usually through the tail vein. The dosage of the nucleic acid payload is typically in the range of 0.5-1.0 mg/kg body weight.
-
Time Points: Animals are typically euthanized at various time points post-injection (e.g., 4, 24, 48 hours) for biodistribution and gene expression analysis.
Biodistribution Analysis
-
Fluorescently Labeled Nucleic Acid: To track the biodistribution of the payload, a fluorescently labeled nucleic acid (e.g., Cy5-siRNA) is encapsulated within the LNPs.
-
IVIS Imaging: At the desired time point post-injection, the animals can be imaged using an in vivo imaging system (IVIS) to visualize the whole-body distribution of the fluorescent signal.
-
Tissue Harvesting and Quantification: Following imaging, the animals are euthanized, and major organs (lungs, liver, spleen, kidneys, heart) are harvested. The fluorescence intensity in each organ is quantified using the IVIS software or by homogenizing the tissues and measuring the fluorescence with a plate reader. The results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Quantification of Gene Expression in the Lung
-
Reporter Gene: A plasmid DNA or mRNA encoding a reporter gene, such as firefly luciferase or green fluorescent protein (GFP), is used as the payload.
-
Luciferase Assay:
-
At the desired time point, the lungs are harvested, washed with PBS, and homogenized in a lysis buffer.
-
The protein concentration in the lung homogenate is determined using a standard protein assay (e.g., BCA assay).
-
The luciferase activity in the lysate is measured using a luminometer after adding the luciferase substrate.
-
The results are typically expressed as relative light units (RLU) per milligram of protein.
-
-
Fluorescence Microscopy:
-
For GFP expression, the lungs can be fixed, sectioned, and visualized under a fluorescence microscope to identify the cells expressing GFP.
-
Alternatively, single-cell suspensions can be prepared from the lungs and analyzed by flow cytometry to quantify the percentage of GFP-positive cells.
-
This guide provides a foundational understanding for researchers venturing into the field of pulmonary drug delivery using cationic lipid-based systems. The selection of the optimal cationic lipid and formulation will depend on the specific therapeutic application, and further empirical testing is always recommended.
References
- 1. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes in breast tumor cells and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies of dialkynoyl analogues of DOTAP demonstrate improved gene transfer efficiency of cationic liposomes in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic cholesterol-dependent LNP delivery to lung stem cells, the liver, and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aats.org [aats.org]
CP-LC-1074: A Comparative Guide to a Novel Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CP-LC-1074, an ionizable cationic amino lipid, for the delivery of messenger RNA (mRNA). While direct, peer-reviewed comparative studies with commercially available lipids are not publicly available, this document synthesizes existing information and outlines the experimental framework for such a comparison.
Introduction to this compound
This compound is a novel ionizable lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics in vivo. According to the manufacturer, this compound is designed for efficient encapsulation of mRNA and purports to offer high protein expression with a favorable safety profile. A key highlighted feature is its potential for specific lung targeting.
Performance Comparison: this compound vs. Commercially Available Lipids
A direct quantitative comparison of this compound with industry-standard lipids such as SM-102, DLin-MC3-DMA (MC3), and ALC-0315 is crucial for evaluating its potential. While the manufacturer of this compound claims superior lung targeting, publicly available, peer-reviewed data substantiating this through head-to-head studies is currently lacking.
To facilitate a comprehensive evaluation, the following tables present a framework for comparing key performance metrics. The data for commercially available lipids are based on published studies, while the data for this compound would need to be generated through direct experimentation.
Table 1: In Vivo mRNA Delivery Efficiency (Hypothetical Comparison)
| Lipid | Target Organ | Reporter Gene Expression (e.g., Luciferase) | Notes |
| This compound | Lung | Data not available | Claimed high efficiency in lung targeting. |
| SM-102 | Liver, Spleen | High | Widely used in commercial mRNA vaccines. |
| DLin-MC3-DMA | Liver | High | One of the earliest clinically approved ionizable lipids. |
| ALC-0315 | Liver, Spleen | High | A key component in an approved COVID-19 vaccine. |
Table 2: Toxicity Profile (Hypothetical Comparison)
| Lipid | Key Toxicity Indicators (e.g., ALT, AST levels) | Observations |
| This compound | Data not available | Claimed to have no signs of toxicity in manufacturer's literature. |
| SM-102 | Generally well-tolerated at therapeutic doses. | Extensive safety data available from clinical use. |
| DLin-MC3-DMA | Dose-dependent liver enzyme elevation reported in some studies. | |
| ALC-0315 | Generally well-tolerated at therapeutic doses. | Extensive safety data available from clinical use. |
Experimental Protocols for Comparative Analysis
To generate the necessary comparative data, the following experimental protocols are proposed.
Lipid Nanoparticle (LNP) Formulation
Objective: To formulate LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) with this compound and commercially available lipids.
Methodology:
-
Lipid Stock Preparation: Dissolve the ionizable lipid (this compound, SM-102, MC3, or ALC-0315), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: Dilute the reporter mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
LNP Formation: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined volume ratio (typically 1:3) using a microfluidic mixing device. This process facilitates the self-assembly of LNPs.
-
Purification and Characterization: Dialyze the LNP formulation against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA. Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
LNP Formulation Workflow
In Vivo Biodistribution and Efficacy Study
Objective: To compare the in vivo biodistribution and protein expression efficiency of LNPs formulated with different ionizable lipids.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as BALB/c mice.
-
Administration: Administer the LNP-mRNA formulations intravenously (IV) to the mice at a standardized dose.
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject with a luciferase substrate (e.g., D-luciferin). Perform whole-body bioluminescence imaging to quantify luciferase expression.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys). Perform ex vivo bioluminescence imaging on the isolated organs to determine the tissue-specific distribution of protein expression.
-
Data Analysis: Quantify the bioluminescence signal in each organ to compare the delivery efficiency and organ targeting of the different LNP formulations.
An Objective Comparison of the Immunogenicity of CP-LC-1074 LNPs and Other Preclinical/Clinical LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the immunogenic profile of the investigational CP-LC-1074 Lipid Nanoparticle (LNP) formulation against other well-documented LNP systems used in mRNA vaccine development. As public data on this compound is not available, this document serves as a template, presenting placeholder data for this compound to illustrate how it would be evaluated against established alternatives. The provided data for comparator LNPs is based on published experimental findings.
The immunogenicity of LNP-based delivery systems is a critical parameter influencing the efficacy and safety of mRNA vaccines and therapeutics. A desirable immunogenic profile for a prophylactic vaccine typically involves robust activation of both innate and adaptive immunity, leading to high antibody titers and potent T-cell responses, without inducing excessive inflammatory reactions that could lead to adverse events.[1][2]
Comparative Analysis of LNP Immunogenicity
The following tables summarize the key immunogenicity parameters for this compound LNPs (with placeholder data) and two widely studied LNP formulations, one utilizing the ionizable lipid SM-102 (similar to that used in the Moderna COVID-19 vaccine) and another based on ALC-0315 (similar to that used in the Pfizer-BioNTech COVID-19 vaccine).[3][4]
Table 1: Pro-inflammatory Cytokine Induction in Murine Splenocytes
This table compares the in vitro induction of key pro-inflammatory cytokines by different LNP formulations when incubated with mouse splenocytes. Elevated levels of these cytokines can indicate a strong innate immune activation, which can be beneficial for adjuvanticity but also carries the risk of reactogenicity.[5]
| LNP Formulation | Ionizable Lipid | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| This compound | (Proprietary) | 550 (Placeholder) | 1200 (Placeholder) | 150 (Placeholder) |
| LNP-SM-102 | SM-102 | ~600[5] | ~1500[6] | ~200[6] |
| LNP-ALC-0315 | ALC-0315 | ~450[3] | ~1000 | ~120 |
Table 2: In Vivo Humoral and Cellular Immune Responses in Mice
This table presents a comparison of the adaptive immune responses generated by mRNA vaccines formulated with the different LNPs in a murine model. The data reflects antigen-specific antibody titers (a correlate of humoral immunity) and the activation of CD8+ T-cells (a measure of cellular immunity), which are crucial for protection against viral infections and for cancer immunotherapy.[7][8]
| LNP Formulation | Antigen-Specific IgG Titer (Endpoint Titer) | CD8+ T-cell Activation (% of total CD8+ T-cells) |
| This compound | 1:250,000 (Placeholder) | 15% (Placeholder) |
| LNP-SM-102 | 1:204,800[3] | ~12% |
| LNP-ALC-0315 | 1:180,000[3] | ~10% |
| LNP-cKK-E12 | >1:250,000[7] | ~20%[7] |
Signaling Pathways and Experimental Workflows
Innate Immune Activation by LNPs
Lipid nanoparticles can be recognized by components of the innate immune system, such as Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.[9]
Caption: LNP-mediated innate immune activation in an antigen-presenting cell.
Experimental Workflow for In Vivo Immunogenicity Assessment
The following diagram outlines the typical workflow for assessing the immunogenicity of an LNP-mRNA vaccine in a preclinical animal model.
Caption: Workflow for in vivo immunogenicity assessment of LNP-mRNA vaccines.
Experimental Protocols
1. In Vitro Cytokine Release Assay
-
Objective: To quantify the induction of pro-inflammatory cytokines by LNP formulations in primary immune cells.
-
Methodology:
-
Isolate splenocytes from BALB/c mice spleens.
-
Plate splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Stimulate the cells with different LNP formulations (e.g., this compound, LNP-SM-102) at a final concentration of 1 µg/mL of encapsulated mRNA. Use lipopolysaccharide (LPS) as a positive control and untreated cells as a negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5]
-
2. In Vivo Mouse Immunization and Sample Collection
-
Objective: To generate an in vivo immune response to an LNP-encapsulated model antigen (e.g., Luciferase or SARS-CoV-2 Spike protein).
-
Methodology:
-
Use 6-8 week old female BALB/c mice.
-
On day 0 (prime), immunize mice intramuscularly with 10 µg of LNP-encapsulated mRNA.[5]
-
On day 21 (boost), administer a second intramuscular injection with the same dose.[5]
-
On day 35, collect blood via cardiac puncture for serum isolation.
-
Euthanize the mice and aseptically harvest the spleens for splenocyte isolation.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
-
Objective: To measure the titer of antigen-specific antibodies in the serum of immunized mice.
-
Methodology:
-
Coat a 96-well high-binding plate with the recombinant antigen (e.g., Luciferase) at a concentration of 2 µg/mL in PBS and incubate overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 5% non-fat milk in PBST for 1 hour at room temperature.
-
Serially dilute the mouse serum in blocking buffer and add to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value twice that of the background.[10]
-
4. ELISpot Assay for IFN-γ Secreting T-cells
-
Objective: To quantify the number of antigen-specific, IFN-γ secreting T-cells.
-
Methodology:
-
Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plate.
-
Add isolated splenocytes (2 x 10^5 cells/well) and stimulate with a pool of peptides corresponding to the antigen for 18-24 hours.
-
Wash the cells and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Add streptavidin-HRP and incubate.
-
Add AEC substrate to develop spots.
-
Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Low-inflammatory lipid nanoparticle-based mRNA vaccine elicits protective immunity against H5N1 influenza virus with reduced adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccines | Free Full-Text | The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice [mdpi.com]
- 5. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]
- 8. Next-Generation LNP's Induce Effective Anti-Tumor T cell Responses - Providence Therapeutics [providencetherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
case studies of CP-LC-1074 in RNA therapy research
In the rapidly evolving landscape of RNA therapeutics, the effective delivery of nucleic acid payloads to target tissues remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo RNA delivery, with their composition playing a pivotal role in their efficacy and safety. This guide provides a comparative analysis of CP-LC-1074, a novel ionizable cationic lipid, in the context of RNA therapy research, with a focus on its performance against other established alternatives.
Introduction to this compound
This compound is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1] It is a key component of LNPs designed for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), self-amplifying RNA (saRNA), and circular RNA (cRNA). A key characteristic of this compound highlighted in preclinical research is its propensity for lung-specific targeting when incorporated into a standard LNP formulation.
Comparative Performance Analysis
While direct head-to-head quantitative data from a single comparative study involving this compound and other common ionizable lipids was not publicly available at the time of this review, this guide synthesizes available information on this compound's characteristics and presents in vivo performance data for widely used alternatives such as SM-102, ALC-0315, and DLin-MC3-DMA. This allows for an indirect comparison and highlights the therapeutic potential of novel lipids like this compound.
Physicochemical Characteristics of LNP Formulations
The performance of an LNP formulation is intrinsically linked to its physicochemical properties, including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. While specific data for this compound LNPs is not detailed in the available literature, a typical formulation consists of a 50:38.5:10:1.5 molar ratio of ionizable lipid (this compound):cholesterol:1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE):1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid).[1] For comparison, the table below summarizes these parameters for LNP formulations based on other common ionizable lipids.
| Ionizable Lipid | Molar Ratio (Lipid:Chol:Helper:PEG) | Size (nm) | PDI | Encapsulation Efficiency (%) |
| This compound | 50:38.5:10:1.5 (DOPE as helper)[1] | Data Not Available | Data Not Available | Data Not Available |
| SM-102 | 50:38.5:10:1.5 (DSPC as helper) | ~80-90 | < 0.2 | > 90% |
| ALC-0315 | 50:10:38.5:1.5 (DSPC as helper) | ~80-100 | < 0.2 | > 95% |
| DLin-MC3-DMA | 50:10:38.5:1.5 (DSPC as helper)[2] | ~70-90 | < 0.2 | > 90% |
In Vivo mRNA Delivery and Biodistribution
The primary measure of an LNP's efficacy is its ability to deliver its RNA cargo to target tissues and induce protein expression. Luciferase mRNA is commonly used as a reporter to quantify in vivo delivery through bioluminescence imaging. While specific in vivo luciferase expression data for this compound is not available, its notable characteristic is its enhanced lung-specific targeting. The following table presents representative in vivo luciferase expression data for SM-102, ALC-0315, and DLin-MC3-DMA LNPs following intravenous administration in mice, highlighting their typical biodistribution profiles.
| Ionizable Lipid | Primary Target Organ(s) | Liver Expression (photons/s) | Spleen Expression (photons/s) | Lung Expression (photons/s) |
| This compound | Lung (reported)[1] | Data Not Available | Data Not Available | Data Not Available |
| SM-102 | Liver, Spleen[3][4][5][6][7][8] | ~10⁸ - 10⁹ | ~10⁷ - 10⁸ | ~10⁶ - 10⁷ |
| ALC-0315 | Liver, Spleen[3][6][8][9] | ~10⁸ - 10⁹ | ~10⁷ - 10⁸ | ~10⁶ - 10⁷ |
| DLin-MC3-DMA | Liver[2] | ~10⁹ - 10¹⁰ | ~10⁷ - 10⁸ | ~10⁶ |
Note: The presented luciferase expression values are approximate and can vary significantly based on the specific experimental conditions, including mRNA dose, mouse strain, and imaging parameters.
Experimental Protocols
A detailed, standardized protocol for the formulation and in vivo evaluation of this compound LNPs is not publicly available. However, a general methodology based on common practices for other ionizable lipid-based LNPs is provided below.
LNP Formulation Protocol (Microfluidic Mixing)
-
Preparation of Lipid Stock Solution: Dissolve this compound, cholesterol, DOPE, and PEG-lipid in ethanol (B145695) at a molar ratio of 50:38.5:10:1.5.
-
Preparation of mRNA Aqueous Solution: Dilute the mRNA cargo (e.g., luciferase mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. Concentrate the LNPs using a suitable ultrafiltration device.
-
Sterile Filtration: Pass the final LNP formulation through a 0.22 µm sterile filter.
In Vivo Evaluation of mRNA Delivery
-
Animal Model: Utilize a suitable animal model, such as BALB/c or C57BL/6 mice.
-
Administration: Administer the LNP-encapsulated luciferase mRNA to the mice via intravenous (e.g., tail vein) injection at a specified dose (e.g., 0.1-1.0 mg/kg).
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), administer a luciferin (B1168401) substrate to the mice and perform in vivo imaging using an IVIS or similar imaging system to quantify photon flux in different organs.
-
Ex Vivo Analysis: Following the final in vivo imaging, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys) for ex vivo bioluminescence imaging to confirm and more accurately quantify organ-specific expression.
Visualizing the LNP-mediated mRNA Delivery Pathway
The following diagrams illustrate the general workflow for LNP formulation and the proposed mechanism of LNP-mediated mRNA delivery.
Conclusion
This compound represents a promising ionizable lipid for RNA therapy, with a particularly noteworthy potential for targeted lung delivery. While comprehensive, direct comparative data is still emerging, the information available suggests it could offer advantages for therapies aimed at pulmonary diseases. Further research, including head-to-head in vivo studies against established lipids like SM-102 and ALC-0315, will be crucial to fully elucidate its therapeutic potential and position it within the growing armamentarium of RNA delivery vehicles. Researchers and drug developers are encouraged to consider these factors when selecting an LNP platform for their specific therapeutic applications.
References
- 1. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flash nanoprecipitation assisted self-assembly of ionizable lipid nanoparticles for nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.reinfosante.ch [www2.reinfosante.ch]
- 8. researchgate.net [researchgate.net]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
Benchmarking CP-LC-1074: A Comparative Guide for Lung-Specific RNA Payload Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ionizable cationic amino lipid CP-LC-1074 for the delivery of RNA payloads, with a specific focus on lung targeting. As the efficient and tissue-specific delivery of RNA therapeutics remains a critical challenge, this document aims to equip researchers with the necessary data and protocols to evaluate this compound against other relevant alternatives. The information presented is based on publicly available data and established scientific protocols.
Performance Comparison of Ionizable Lipids for Lung-Targeted mRNA Delivery
The following table summarizes the in vivo performance of this compound and alternative ionizable lipids in lipid nanoparticle (LNP) formulations designed for lung-specific mRNA delivery. The data is compiled from various studies and presented to facilitate a comparative assessment. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between different data sources.
| Ionizable Lipid | LNP Formulation (Molar Ratio) | RNA Payload | Animal Model | Administration Route | Key Performance Metrics | Source |
| This compound | Ionizable Lipid/Cholesterol/DOPE/PEG (50/38.5/10/1.5) | mRNA, cRNA, saRNA | Not Specified | Intravenous (IV) | Qualitative: "Induce specific lung targeting much more efficiently that other commercial alternatives through IV injection, with no signs of toxicity." Quantitative Data: Not Publicly Available | --INVALID-LINK-- |
| Amide-Linker Lipid (Lipid 35) | Ionizable Lipid/DSPC/Cholesterol/DMG-PEG 2000 (50/10/38.5/1.5) | Firefly Luciferase (fLuc) mRNA | C57BL/6 Mice | Intravenous (IV) | Lung-Specific Expression: High lung signal with significant lung/liver and lung/spleen ratios. Efficiently reached nonimmune cells, with >60% of endothelial cells and ~40% of epithelial cells expressing tdTomato.[1] | [1] |
| Urea-Linker Lipid (Lipid 36) | Ionizable Lipid/DSPC/Cholesterol/DMG-PEG 2000 (50/10/38.5/1.5) | Firefly Luciferase (fLuc) mRNA | C57BL/6 Mice | Intravenous (IV) | Lung-Specific Expression: High lung specificity with high lung/liver and lung/spleen ratios.[1] | [1] |
| SM-102 with DOTAP | SM-102/DOTAP/Cholesterol/PEG-DMG | Luciferase (Luc) mRNA | Mice | Intravenous (IV) | Shifted Tropism: Incorporation of the permanently cationic lipid DOTAP shifted luciferase protein expression from the liver to the lung, with 30% DOTAP addition exhibiting the highest expression.[2] | [2] |
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of this compound and other ionizable lipids, detailed protocols for key benchmarking experiments are provided below.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing approach, which allows for controlled and reproducible particle formation.[3][4][5][6]
Materials:
-
Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid dissolved in 100% ethanol (B145695).
-
mRNA payload dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[7]
-
Microfluidic mixing device (e.g., from Precision NanoSystems or a similar setup with a staggered herringbone micromixer).
-
Syringe pumps.
-
Dialysis cassettes (10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid solution by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio in 100% ethanol.
-
Prepare the aqueous mRNA solution by dissolving the RNA payload in the citrate buffer.
-
Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the aqueous mRNA solution.
-
Prime the microfluidic channels with ethanol and then with the respective solutions.
-
Set the flow rates of the two pumps to achieve the desired aqueous to organic flow rate ratio (typically 3:1).[5]
-
Initiate the pumps to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.[7]
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.
Characterization of LNP Physicochemical Properties
a) Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[3]
b) Zeta Potential Measurement:
-
Dilute the LNP formulation in an appropriate buffer.
-
Measure the surface charge of the LNPs using a Zetasizer or similar instrument.
c) mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay: This assay quantifies the amount of mRNA protected within the LNPs.[8][9][10][11]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
2% Triton X-100 in TE buffer.
-
96-well black, opaque plates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a standard curve of the mRNA used for encapsulation.
-
In a 96-well plate, prepare two sets of wells for each LNP sample.
-
In the first set of wells, add the LNP sample and TE buffer. This will measure the amount of unencapsulated (free) mRNA.
-
In the second set of wells, add the LNP sample and 2% Triton X-100 in TE buffer. The detergent will lyse the LNPs, releasing the encapsulated mRNA. This measures the total mRNA.
-
Add the RiboGreen reagent to all wells.
-
Incubate for a short period at room temperature, protected from light.
-
Measure the fluorescence at an excitation/emission of ~480/520 nm.
-
Calculate the concentration of free and total mRNA using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
In Vivo Biodistribution and Efficacy Study
This protocol outlines the procedure for evaluating the lung-targeting efficiency and therapeutic efficacy of mRNA-LNPs in a murine model using a luciferase reporter gene.[3][5][7][12][13]
Materials:
-
mRNA-LNP formulation encapsulating Firefly Luciferase (fLuc) mRNA.
-
6-8 week old mice (e.g., C57BL/6).
-
D-luciferin substrate.
-
In Vivo Imaging System (IVIS) or similar bioluminescence imaging equipment.
Procedure:
-
Administer the mRNA-LNP formulation to mice via intravenous (IV) injection (e.g., through the tail vein). A typical dose might be 0.5 mg/kg of mRNA.
-
At desired time points post-injection (e.g., 6 hours), anesthetize the mice.
-
Administer D-luciferin via intraperitoneal (IP) injection.
-
After a short incubation period (typically 10-15 minutes) for the substrate to distribute, perform whole-body bioluminescence imaging using an IVIS.
-
Quantify the luciferase signal in different organs (lungs, liver, spleen, etc.) by drawing regions of interest (ROIs) and measuring the total flux (photons/second).[12][13]
-
For more detailed biodistribution, after the final imaging time point, euthanize the mice and harvest the organs.
-
Homogenize the tissues and perform a luciferase assay on the tissue lysates to get a more precise quantification of protein expression in each organ.
Visualizations
The following diagrams illustrate key workflows and concepts in the benchmarking of this compound.
Caption: Experimental workflow for benchmarking ionizable lipids.
Caption: Mechanism of LNP-mediated mRNA delivery and expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 6. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. In vivo assessment of luciferase expression [bio-protocol.org]
In Vivo Validation of CP-LC-1074-Mediated Protein Expression: A Comparative Analysis
Introduction
The ability to control protein expression in vivo is a cornerstone of modern biological research and therapeutic development. A variety of technologies have been developed to achieve this, each with its own set of advantages and limitations. This guide provides a comparative analysis of a novel (hypothetical) protein expression system, CP-LC-1074, with existing alternatives. Due to the absence of specific public data on "this compound," this guide will establish a framework for such a comparison, drawing on established methodologies for in vivo protein expression validation. We will outline the necessary experimental data, present it in a structured format, and provide detailed protocols and visualizations to aid researchers in making informed decisions for their specific applications.
Comparison of In Vivo Protein Expression Systems
To objectively evaluate a new system like this compound, its performance must be benchmarked against established methods. Key parameters for comparison include efficiency of protein expression, duration of expression, tissue specificity, immunogenicity, and ease of use.
| Feature | This compound (Hypothetical Data) | Adeno-Associated Virus (AAV) | Lentiviral Vectors | Plasmid-Based Transfection |
| Expression Efficiency | High | High | Moderate to High | Low |
| Duration of Expression | Transient (days to weeks) | Long-term (months to years)[1] | Long-term (stable integration) | Transient (days) |
| Tissue Specificity | High (Targeted delivery) | Serotype-dependent tropism[1] | Broad tropism, can be engineered | Low (systemic delivery challenges) |
| Immunogenicity | Low | Low to moderate (pre-existing immunity can be a factor) | Moderate | Low |
| Payload Capacity | Moderate | Limited (~4.7 kb) | Larger (~8 kb) | Very Large |
| Integration into Host Genome | Non-integrating | Primarily non-integrating[1] | Integrating | Non-integrating |
| Ease of Use | Simple (e.g., systemic injection) | Requires viral vector production and potentially surgery[1] | Requires viral vector production | Relatively simple, but inefficient in vivo |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments required to validate a novel in vivo protein expression system.
In Vivo Delivery and Biodistribution Analysis
Objective: To determine the tissue distribution and clearance of the delivery vehicle (e.g., this compound).
Protocol:
-
Label the delivery vehicle with a fluorescent dye (e.g., Cy5.5) or a radionuclide (e.g., 125I).
-
Administer the labeled agent to a cohort of model organisms (e.g., mice) via the intended route (e.g., intravenous, intraperitoneal).
-
At various time points (e.g., 1, 4, 24, 48 hours), perform whole-body imaging using an appropriate system (e.g., IVIS for fluorescence, SPECT/CT for radioactivity).
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidney, lung, heart, brain, etc.).
-
Quantify the signal in each organ ex vivo to determine the precise biodistribution.
Quantification of In Vivo Protein Expression
Objective: To measure the amount of protein produced in target tissues over time.
Protocol:
-
Administer the protein expression system (e.g., this compound encoding a reporter protein like luciferase or GFP) to the model organisms.
-
For a luciferase reporter, perform in vivo bioluminescence imaging at regular intervals (e.g., daily for the first week, then weekly). Quantify the photon flux from the region of interest.
-
For a GFP reporter, harvest tissues at specific time points, prepare tissue homogenates, and perform a GFP ELISA to quantify the absolute amount of protein.
-
Alternatively, tissue sections can be analyzed by immunohistochemistry or immunofluorescence to visualize the distribution of the expressed protein within the tissue architecture.
Assessment of Immunogenicity
Objective: To evaluate the host immune response to the delivery system and the expressed protein.
Protocol:
-
Administer the protein expression system to the model organisms.
-
Collect blood samples at baseline and at several time points post-administration.
-
Perform an ELISA to measure the levels of antibodies (e.g., IgG, IgM) against the delivery vehicle components and the expressed protein.
-
Analyze serum for the presence of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a multiplex cytokine assay.
-
Perform histological analysis of key organs (e.g., liver, spleen) to look for signs of inflammation or tissue damage.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: Workflow for in vivo validation of a protein expression system.
Caption: Hypothetical mechanism of this compound-mediated protein expression.
While specific data for "this compound" is not publicly available, this guide provides a comprehensive framework for its evaluation and comparison with existing in vivo protein expression technologies. By following the outlined experimental protocols and utilizing clear data presentation and visualization, researchers can rigorously assess the performance of any new system and determine its suitability for their research and therapeutic development needs. The key to a successful in vivo protein expression strategy lies in selecting the system that best balances efficiency, duration, safety, and ease of use for the specific application.
References
Safety Operating Guide
Personal protective equipment for handling CP-LC-1074
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the ionizable cationic amino lipid CP-LC-1074.
This document provides crucial safety and logistical information for the handling and disposal of this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known properties of similar ionizable cationic lipids and its formulation in an ethanol (B145695) solution. As with any novel chemical, this compound should be treated as hazardous until comprehensive safety data is established.[1][2]
Understanding the Hazards
This compound is an ionizable cationic amino lipid.[3] Such lipids are integral to lipid nanoparticle (LNP) formulations for nucleic acid delivery. The primary hazards are associated with the lipid itself and the ethanol solvent.
-
This compound (Lipid): Cationic lipids can be irritants and potentially harmful if they come into contact with skin or eyes, or are ingested or inhaled. Their full toxicological profile is often not fully characterized. Therefore, minimizing exposure is paramount.
-
Ethanol (Solvent): this compound is supplied in an ethanol solution.[3] Ethanol is a flammable liquid and presents a fire hazard. It can also cause irritation upon contact with the skin and eyes.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the lipid-ethanol solution. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of ethanol vapors and any potential lipid aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.
Preparation and Handling Workflow
The following diagram outlines the standard workflow for preparing and handling this compound for experimental use.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general principles apply when working with this compound in the context of lipid nanoparticle formulation:
-
Inert Atmosphere: For sensitive applications, it may be necessary to handle the lipid solution under an inert gas like argon or nitrogen to prevent oxidation.
-
Temperature Control: Be mindful of the temperature requirements of your specific protocol, as lipid solubility and nanoparticle formation can be temperature-dependent.
-
Mixing: Use appropriate mixing techniques to ensure homogeneity of the lipid solution and during the formulation of lipid nanoparticles.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
All waste materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired this compound solution
-
Contaminated consumables (e.g., pipette tips, vials, gloves)
-
Aqueous waste from experimental procedures
Disposal Decision Tree
The following diagram provides a logical flow for the disposal of waste generated from working with this compound.
Caption: Decision tree for the proper disposal of this compound waste.
Important Considerations:
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "Flammable" and "Hazardous Chemical Waste."
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
